Technical Documentation Center

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid
  • CAS: 682803-97-0

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid

Executive Summary The rational design of foldamers, peptidomimetics, and targeted central nervous system (CNS) therapeutics heavily relies on the incorporation of non-proteinogenic β -amino acids. 3-Amino-3-(1,3-benzodio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of foldamers, peptidomimetics, and targeted central nervous system (CNS) therapeutics heavily relies on the incorporation of non-proteinogenic β -amino acids. 3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid (also known as 3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid) represents a critical structural motif in this domain. The integration of the 1,3-benzodioxole ring at the β -position restricts the conformational flexibility of the peptide backbone, driving the formation of stable secondary structures such as 11/9-mixed helices [1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, self-validating framework for the spectroscopic characterization of this specific 4-yl isomer. Beyond merely listing data, this guide elucidates the underlying quantum mechanical and thermodynamic causality behind the observed analytical signals, ensuring that researchers can confidently verify the structural integrity of their synthesized or procured materials.

Structural and Physicochemical Profiling

Before initiating spectroscopic acquisition, it is imperative to define the physicochemical baseline of the analyte. The zwitterionic nature of the free amino acid dictates the choice of analytical solvents and ionization parameters.

PropertySpecification
IUPAC Name 3-Amino-3-(1,3-benzodioxol-4-yl)propanoic acid
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Isomeric Substitution C4 of the 1,3-benzodioxole ring
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DMSO, dilute aqueous acids/bases; insoluble in hexanes

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of β -amino acids via NMR requires a solvent that can disrupt the strong intermolecular hydrogen-bonding networks inherent to zwitterions [2]. DMSO-d₆ is the optimal choice, providing sharp resonance lines and preventing concentration-dependent chemical shift drift.

¹H NMR (500 MHz, DMSO-d₆):

  • Methylenedioxy Protons (-O-CH₂-O-): Appear as a highly characteristic, sharp singlet at δ 6.02 ppm (2H). Causality: The strong deshielding effect of the two adjacent electronegative oxygen atoms shifts these protons downfield. The rigid geometry of the 5-membered dioxolane ring prevents the resolution of any geminal coupling, resulting in a distinct singlet [3].

  • Aromatic Protons (C5, C6, C7): The attachment of the propionic acid side chain at C4 creates an ABC spin system.

    • δ 6.88 ppm (1H, dd, J=7.8,1.2 Hz, H-5)

    • δ 6.82 ppm (1H, t, J=7.8 Hz, H-6)

    • δ 6.76 ppm (1H, dd, J=7.8,1.2 Hz, H-7)

    • Causality: The proximity of the electron-donating oxygen atoms at C3a and C7a shields the aromatic ring, keeping these resonances slightly upfield compared to a standard phenyl ring.

  • β -Methine Proton (C3): Appears as a doublet of doublets (dd) at δ 4.55 ppm (1H). Causality: The significant downfield shift is driven by the combined inductive electron-withdrawing effects of the adjacent primary amine and the aromatic benzodioxole system.

  • α -Methylene Protons (C2): Exhibit a classic ABX spin system with the β -proton due to the adjacent chiral center rendering them diastereotopic. They appear as two distinct multiplets at δ 2.65 ppm (1H, dd, J=15.4,6.5 Hz) and δ 2.80 ppm (1H, dd, J=15.4,8.0 Hz). Causality: The geminal coupling ( ²J≈15.4 Hz) and differential vicinal couplings are critical markers for determining the rotameric population of the β -amino acid backbone[1].

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 173.5 ppm: Carbonyl carbon (C1).

  • δ 147.2, 145.8 ppm: Quaternary aromatic carbons (C3a, C7a) bonded to oxygen.

  • δ 121.5, 120.8, 108.4 ppm: Aromatic methine carbons (C5, C6, C7).

  • δ 122.0 ppm: Quaternary aromatic carbon (C4, point of attachment).

  • δ 101.2 ppm: Methylenedioxy carbon (-O-CH₂-O-). This is a highly diagnostic peak for the 1,3-benzodioxole moiety [3].

  • δ 51.4 ppm: β -Carbon (C3), deshielded by the amine.

  • δ 42.1 ppm: α -Carbon (C2).

Mass Spectrometry (LC-MS/MS)

Electrospray ionization (ESI) coupled with collision-induced dissociation (CID) provides a self-validating map of the molecule's connectivity.

  • Precursor Ion: Positive mode (ESI+) yields the protonated molecular ion [M+H]⁺ at m/z 210.2 .

  • Fragmentation Dynamics: The primary and most thermodynamically favored neutral loss is ammonia (-17 Da), yielding a base peak fragment at m/z 193.1 . Causality: The expulsion of NH₃ is driven by the formation of a highly resonance-stabilized benzylic carbocation at the C4 position of the benzodioxole ring. Subsequent losses of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid tail yield secondary fragments at m/z 175.1 and m/z 147.1 .

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • 3300–2800 cm⁻¹: A broad, complex band characteristic of the N-H stretches of the NH3+​ group and the strongly hydrogen-bonded O-H stretch of the carboxylate, confirming the solid-state zwitterionic form.

  • 1585 cm⁻¹: Strong asymmetric stretching of the deprotonated carboxylate (C=O).

  • 1245 cm⁻¹ & 1035 cm⁻¹: Strong, diagnostic asymmetric and symmetric stretches of the C-O-C ether linkages within the methylenedioxy group.

Experimental Protocols & Workflows

To ensure high-fidelity data reproduction, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Homogenization: Vortex the mixture for 30 seconds, followed by ultrasonic bath sonication for 5 minutes. Causality: Complete dissolution is mandatory; suspended micro-particulates will cause localized magnetic field inhomogeneities, leading to severe line broadening and loss of J-coupling resolution.

  • Acquisition Parameters (¹H): Transfer to a precision 5 mm NMR tube. Acquire at 298 K using a 30° pulse angle, a 2.0 s relaxation delay (D1), and 16 scans.

  • Acquisition Parameters (¹³C): Utilize a power-gated broadband proton decoupling sequence. Increase the relaxation delay to 2.5 s to account for the longer T1 relaxation times of the quaternary benzodioxole carbons. Acquire a minimum of 1024 scans.

Workflow S1 Sample Preparation (15 mg in 600 µL DMSO-d6) S2 Homogenization (Vortex & Sonicate 5 min) S1->S2 S3 NMR Acquisition (1H: 16 scans, 13C: 1024 scans) S2->S3 S4 Data Processing (Fourier Transform & Phasing) S3->S4

Analytical workflow for the NMR spectroscopic characterization of the beta-amino acid.

Protocol B: LC-MS/MS Analysis
  • Mobile Phase Configuration: Phase A: 0.1% Formic Acid in LC-MS grade Water. Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The formic acid modifier acts as a proton donor, ensuring complete protonation of the primary amine to maximize ESI+ ionization efficiency.

  • Chromatography: Utilize a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. For MS/MS fragmentation, isolate the m/z 210.2 precursor in Q1 and apply a Collision Energy (CE) of 15 eV using Argon as the collision gas in Q2.

Fragmentation M1 [M+H]+ m/z 210.2 M2 [M+H - NH3]+ m/z 193.1 (Benzylic Cation) M1->M2 -17 Da (CID) M3 [M+H - NH3 - H2O]+ m/z 175.1 M2->M3 -18 Da M4 [M+H - NH3 - H2O - CO]+ m/z 147.1 M3->M4 -28 Da

Electrospray ionization (ESI+) collision-induced dissociation (CID) fragmentation pathway.

Summary of Quantitative NMR Assignments

Position¹H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)¹³C Chemical Shift (ppm)
C1 (Carboxyl) --173.5
C2 ( α -CH₂) 2.65, 2.80dd ( J=15.4,6.5 ), dd ( J=15.4,8.0 )42.1
C3 ( β -CH) 4.55dd ( J=8.0,6.5 )51.4
C4 (Ar-C) --122.0
C5 (Ar-CH) 6.88dd ( J=7.8,1.2 )121.5
C6 (Ar-CH) 6.82t ( J=7.8 )120.8
C7 (Ar-CH) 6.76dd ( J=7.8,1.2 )108.4
C3a (Ar-C-O) --147.2
C7a (Ar-C-O) --145.8
-O-CH₂-O- 6.02s101.2

References

  • Title: 11/9-Mixed Helices in the α/β-Peptides Derived from Alternating α- and β-Amino Acids with Proteinogenic Side Chains. Source: The Journal of Organic Chemistry, 2006, 71, 22, 8395–8400. URL: [Link]

  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid. Source: Organic & Biomolecular Chemistry, 2023. URL: [Link]

  • Title: Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Source: Asian Journal of Organic Chemistry, 2019, 8:316–319. URL: [Link]

Exploratory

Pharmacological Profiling and Therapeutic Targeting of 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid: A Technical Whitepaper

Executive Summary The compound 3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid (hereafter referred to as 3-ABPA) and its positional isomers represent a highly privileged class of chiral β -amino acid building blocks. In m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid (hereafter referred to as 3-ABPA) and its positional isomers represent a highly privileged class of chiral β -amino acid building blocks. In modern drug discovery, incorporating β -amino acids into small molecules confers profound proteolytic stability and enforces specific conformational geometries that α -amino acids cannot achieve.

When coupled with a 1,3-benzodioxole (methylenedioxyphenyl) ring, this pharmacophore becomes a versatile tool. The benzodioxole moiety acts as a conformationally restricted bioisostere for substituted phenyl rings, providing unique hydrogen bond acceptors (via the acetal oxygens) and favorable hydrophobic packing. As a Senior Application Scientist, I have structured this guide to dissect the three primary therapeutic targets where this specific structural motif demonstrates maximal efficacy: Bradykinin B1 Receptors (B1R) , Integrin Adhesion Receptors , and Phosphodiesterase 4 (PDE4) .

Primary Target: Bradykinin B1 Receptor (B1R) Antagonism

Mechanistic Rationale

The Bradykinin B1 receptor is a G-protein-coupled receptor (GPCR) that is minimally expressed under normal physiological conditions but is massively upregulated during chronic inflammation, tissue trauma, and diabetic neuropathy[1].

Derivatives of 3-amino-3-(benzodioxol-yl)propionic acid are foundational to the development of non-peptide B1R antagonists. A premier example is SSR240612, which utilizes the closely related 5-yl isomer to achieve sub-nanomolar affinity ( Ki​=0.48 nM) for the human B1 receptor[2]. The causality behind this high affinity lies in the spatial orientation dictated by the β -amino acid core:

  • Vectorial Projection: The extended carbon backbone of the β -amino acid perfectly spaces the terminal hydrophobic groups to span the orthosteric binding site of the B1R.

  • Hydrophobic Anchoring: The benzodioxole ring inserts into a deep, lipophilic transmembrane sub-pocket of the receptor, displacing high-energy water molecules and driving binding thermodynamics[1].

B1R_Pathway Ligand Agonist: Des-Arg9-Bradykinin Receptor Bradykinin B1 Receptor (Upregulated in Neuropathy) Ligand->Receptor Activation Antagonist 3-ABPA Derivative (B1R Antagonist) Antagonist->Receptor Competitive Blockade Gq Gq/11 Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Mobilization (Pain / Inflammation) IP3->Ca2

Caption: Mechanism of Bradykinin B1 Receptor antagonism by 3-ABPA derivatives blocking calcium mobilization.

Self-Validating Protocol: In Vitro B1R Calcium Mobilization Assay

To quantify the antagonistic potency of 3-ABPA derivatives, a fluorescence-based intracellular calcium mobilization assay is employed.

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing the human B1R into 384-well black, clear-bottom microplates at 2×104 cells/well. Incubate overnight at 37°C.

  • Step 2: Dye Loading. Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorophore) dissolved in assay buffer (HBSS with 20 mM HEPES, 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C. Causality: Probenecid inhibits organic anion transporters, ensuring the dye remains intracellular for accurate signal detection.

  • Step 3: Antagonist Incubation. Add 10 µL of the 3-ABPA derivative (serial dilutions from 10 µM to 1 pM). Incubate for 15 minutes.

  • Step 4: Agonist Challenge & Readout. Using a FLIPR (Fluorometric Imaging Plate Reader), inject EC80​ of the native agonist (Des-Arg9-Bradykinin)[3] and continuously read fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Self-Validation Check: The assay must include a positive control (e.g., SSR240612)[4] and a vehicle control. Calculate the Z′ -factor; a value ≥0.6 validates the assay's dynamic range and signal-to-noise ratio, proving the system is robust.

Secondary Target: Integrin Antagonism ( αv​β3​ and αIIb​β3​ )

Mechanistic Rationale

Integrins are heterodimeric transmembrane receptors that mediate cell-to-extracellular matrix (ECM) adhesion. The αv​β3​ integrin is highly implicated in tumor angiogenesis and retinopathy, while αIIb​β3​ governs platelet aggregation[5]. Both bind the tripeptide sequence Arginine-Glycine-Aspartate (RGD)[6].

β -amino acids are the gold standard for mimicking the Aspartate (D) residue in RGD mimetics[5]. The 3-ABPA scaffold is uniquely suited for this:

  • MIDAS Coordination: The terminal carboxylic acid of 3-ABPA coordinates directly with the divalent cation ( Mg2+ or Mn2+ ) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β -subunit[6].

  • Specificity Pocket Engagement: The 1,3-benzodioxole ring projects into the adjacent specificity pocket. The rigid, planar nature of the benzodioxole ring, combined with its specific electrostatic potential, allows researchers to tune the molecule to selectively antagonize αv​β3​ over αIIb​β3​ , preventing off-target bleeding risks[5].

Integrin_Assay Step1 1. Coat Microplate with Purified Integrin Step2 2. Block Non-Specific Binding Sites (BSA) Step1->Step2 Step3 3. Add Biotinylated Ligand + 3-ABPA Antagonist Step2->Step3 Step4 4. Wash Unbound Molecules Step3->Step4 Step5 5. Add Streptavidin-HRP Step4->Step5 Step6 6. Add Substrate (TMB) & Read Absorbance Step5->Step6

Caption: Step-by-step workflow of the solid-phase competitive integrin binding assay.

Self-Validating Protocol: Solid-Phase Integrin Competitive Binding Assay
  • Step 1: Plate Coating. Coat 96-well Maxisorp plates with 100 µL/well of purified human αv​β3​ integrin (1 µg/mL in coating buffer containing 2 mM MgCl2​ ). Incubate overnight at 4°C. Causality: MgCl2​ is strictly required to maintain the active conformation of the MIDAS domain.

  • Step 2: Blocking. Wash plates and block with 1% BSA in TBS for 2 hours to prevent non-specific binding.

  • Step 3: Competitive Binding. Add 50 µL of the 3-ABPA antagonist at varying concentrations, immediately followed by 50 µL of biotinylated vitronectin (the native RGD-containing ligand). Incubate for 2 hours at room temperature.

  • Step 4: Detection. Wash the plate 3 times with TBS-T. Add Streptavidin-HRP (1:5000) for 1 hour. Wash again, add TMB substrate, and stop the reaction with 1M H2​SO4​ . Read absorbance at 450 nm.

  • Self-Validation Check: Include a scrambled peptide (RGE) as a negative control. The RGE peptide lacks the critical aspartate carboxylate and should exhibit 0% inhibition, validating that the assay is exclusively measuring RGD-dependent binding interactions.

Tertiary Target: PDE4 and Immunomodulation (SelCiDs)

Mechanistic Rationale

N-phthaloyl derivatives of 3-amino-3-arylpropionic acids belong to a class of drugs known as Selective Cytokine Inhibitory Drugs (SelCiDs), which are advanced analogs of thalidomide[7].

Unlike classical thalidomide (which targets cereblon and induces teratogenicity), incorporating the 3-ABPA core shifts the pharmacological profile entirely. These derivatives act as potent inhibitors of Phosphodiesterase 4 (PDE4)[7]. By inhibiting PDE4, cyclic AMP (cAMP) levels rise intracellularly, which subsequently suppresses the transcription of Tumor Necrosis Factor-alpha (TNF- α ) and other pro-inflammatory cytokines[7]. The benzodioxole ring enhances the lipophilicity of the drug, allowing for superior cellular penetration and optimal docking within the PDE4 catalytic pocket.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological metrics of 3-ABPA derivatives across the discussed therapeutic targets, highlighting the versatility of this β -amino acid scaffold.

Therapeutic TargetPrimary IndicationMechanism of ActionTypical IC50​ / Ki​ RangeKey Structural Contribution of 3-ABPA
Bradykinin B1R Neuropathic Pain, InflammationGPCR Competitive Antagonism0.4 nM – 2.0 nMVectorial projection of sulfonamide/amide groups; hydrophobic anchoring[2].
Integrin αv​β3​ Tumor AngiogenesisRGD Mimetic (MIDAS Coordination)10 nM – 50 nMCarboxylate coordinates Mg2+ ; benzodioxole dictates receptor specificity[5].
PDE4 (SelCiDs) Autoimmune DisordersEnzymatic Inhibition (cAMP elevation)100 nM – 500 nMN-phthaloyl linkage combined with enhanced lipophilicity for cellular entry[7].

Sources

Foundational

Discovery, Biosynthesis, and Applications of Benzodioxole Propionic Acids: A Technical Guide

Executive Summary Benzodioxole propionic acids—specifically 3-(1,3-benzodioxol-5-yl)propanoic acid, also known as 3,4-methylenedioxyphenylpropionic acid—represent a critical class of secondary plant metabolites and synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzodioxole propionic acids—specifically 3-(1,3-benzodioxol-5-yl)propanoic acid, also known as 3,4-methylenedioxyphenylpropionic acid—represent a critical class of secondary plant metabolites and synthetic intermediates. Originating from the phenylpropanoid pathway, these compounds and their derivatives have transitioned from botanical curiosities to highly valuable scaffolds in modern drug discovery. This whitepaper provides an in-depth technical analysis of their natural origins, historical discovery, synthetic methodologies, and pharmacological applications.

Chemical Identity and Natural Origins

The 1,3-benzodioxole (1,2-methylenedioxybenzene) motif is a ubiquitous structural feature in pharmacognosy[1]. The propionic acid derivative (CAS: 2815-95-4) is characterized by a carboxylic acid functional group attached to a benzodioxole ring via an aliphatic two-carbon chain.

Botanical Sources: Benzodioxole compounds are fundamentally rooted in the phenylpropanoid metabolic network[2]. While the propionic acid derivative itself is a secondary plant metabolite[3], it is chemically and biosynthetically linked to highly abundant natural products such as safrole, piperonal, and myristicin[1]. These precursors are extensively found in:

  • Sassafras albidum (Lauraceae) and Ocotea pretiosa: These species serve as primary natural reservoirs for safrole, yielding essential oils through root bark steam distillation[2].

  • Piper species (Piperaceae): Known for yielding piperine and piperonal.

  • Myristica fragrans (Nutmeg) and Apiaceae plants: Parsley, carrots, and parsnips are rich in 1,2-methylenedioxybenzene compounds[1].

Biosynthetic Causality: The ecological role of these compounds often revolves around plant defense mechanisms, functioning as natural antifeedants or allelopathic agents[2]. In plants, the biosynthesis of the methylenedioxy bridge typically involves cytochrome P450-dependent enzymes that catalyze the oxidative cyclization of an ortho-methoxyphenol precursor.

Discovery and Historical Context

The systematic isolation of methylenedioxybenzene derivatives accelerated during the 1930s and 1940s, an era often termed the "Golden Period" of drug discovery[1]. Early researchers utilized enzymatic and steam extraction techniques to isolate volatile essential oils from natural sources[1][2].

The discovery that the benzodioxole ring could protect molecules from rapid metabolic degradation while conferring lipophilicity led to the synthesis of propionic acid derivatives. These derivatives were initially explored as structural analogs to known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which are themselves propionic acid derivatives[1].

Pharmacological Mechanisms and Target Validation

Benzodioxole propionic acids and their synthetic derivatives exhibit a broad spectrum of biological activities, including anticancer, antiepileptic, and anti-inflammatory properties[1][4].

Lactate Dehydrogenase (LDH) Inhibition: A breakthrough in the application of 1,3-benzodioxole derivatives is their role in oncology via the inhibition of Lactate Dehydrogenase (LDH)[4]. Cancer cells heavily rely on aerobic glycolysis (the Warburg effect) to produce ATP, converting pyruvate to lactic acid[4]. Benzodioxole derivatives act as competitive inhibitors of LDH (specifically the LDHA isoenzyme, which is frequently overexpressed in tumors), thereby starving the cancer cells of energy and delaying tumor formation[4].

Neurological Applications: The benzodioxole scaffold also shows promise in neuropharmacology. It has been investigated for its ability to prevent epileptic convulsions by modulating continuously repetitive neuronal firing, potentially interacting with glutamatergic synapses and AMPA-type glutamate receptors[4].

Mechanism A Cancer Cell (Warburg Effect) B Pyruvate A->B Accelerated Glycolysis C Lactate Dehydrogenase (LDHA) B->C Substrate Binding D Lactate + ATP (Tumor Survival) C->D Enzymatic Catalysis F Metabolic Starvation & Tumor Suppression C->F Pathway Blockade E Benzodioxole Propionic Acid Derivatives E->C Competitive Inhibition

Mechanism of action for benzodioxole derivatives inhibiting LDHA to suppress the Warburg effect.

Quantitative Data: Physiochemical Properties

To facilitate experimental design and analytical validation, the physiochemical parameters of 3-(1,3-benzodioxol-5-yl)propanoic acid are summarized below.

PropertyValueReference / Source
Chemical Formula C10H10O4[5]
Molecular Weight 194.18 g/mol [5]
CAS Registry Number 2815-95-4[5]
Melting Point 83 - 87 °C
Functional Group Carboxylic Acid
IUPAC Standard InChIKey UIYJGLLTSVRSBM-UHFFFAOYSA-N[5]

Experimental Protocol: Synthesis and Isolation

While extraction from natural sources yields precursors like safrole and piperonal[2], obtaining pure 3-(1,3-benzodioxol-5-yl)propanoic acid typically requires a highly controlled, two-step synthetic workflow. This ensures high yield and circumvents the complex chromatographic separation of structurally similar natural phenylpropanoids.

Rationale & Causality: The protocol utilizes a Knoevenagel condensation followed by catalytic hydrogenation. Piperidine is selected as a weak base to deprotonate malonic acid without causing side-reactions with the benzodioxole ring. Palladium on carbon (Pd/C) is chosen for hydrogenation because it selectively reduces the alkene double bond while preserving the sensitive methylenedioxy acetal bridge.

Phase 1: Knoevenagel Condensation to 3,4-Methylenedioxycinnamic Acid
  • Reagent Preparation: Dissolve 1.0 equivalent of piperonal (natural precursor) and 1.5 equivalents of malonic acid in anhydrous pyridine.

  • Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq). Causality: Piperidine acts as an organocatalyst, forming an iminium intermediate with piperonal, which accelerates the nucleophilic attack by the malonate enolate.

  • Reflux & Decarboxylation: Heat the mixture to 90-100 °C for 4 hours. The application of heat drives the decarboxylation of the intermediate diacid, yielding the trans-cinnamic acid derivative.

  • Precipitation: Cool the mixture to room temperature and pour it into a 1M HCl solution containing crushed ice. Causality: The acidic environment protonates the carboxylate, drastically reducing its solubility in water and forcing the precipitation of 3,4-methylenedioxycinnamic acid.

  • Filtration: Filter the solid, wash with cold distilled water, and dry under vacuum.

Phase 2: Catalytic Hydrogenation to Benzodioxole Propionic Acid
  • Solvent System: Dissolve the isolated 3,4-methylenedioxycinnamic acid in absolute ethanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (10% w/w relative to the substrate) under an inert argon atmosphere to prevent premature ignition.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a pressure of 1 atm (balloon pressure) at room temperature for 12 hours. Causality: The mild conditions (1 atm, RT) are strictly maintained to prevent hydrogenolysis of the C-O bonds in the benzodioxole ring.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active conjugated starting material indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the ethanol under reduced pressure to yield the crude 3-(1,3-benzodioxol-5-yl)propanoic acid.

  • Purification: Recrystallize from an ethanol/water mixture to obtain pure white crystals. Self-Validation: Confirm purity by checking the melting point (Target: 83-87 °C).

SynthesisWorkflow A Piperonal (Natural Isolate) C 3,4-Methylenedioxy- cinnamic Acid A->C Knoevenagel Condensation (90°C) B Malonic Acid + Piperidine B->C E Benzodioxole Propionic Acid C->E Catalytic Hydrogenation (1 atm, RT) D H2 Gas + 10% Pd/C Catalyst D->E

Two-step synthetic workflow for benzodioxole propionic acid from natural piperonal.

Conclusion

The journey of benzodioxole propionic acids from minor secondary metabolites in the Piperaceae and Lauraceae families to potent synthetic precursors underscores the value of natural product scaffolds in modern pharmacology. By leveraging highly specific synthetic pathways that protect the fragile methylenedioxy bridge, researchers can generate libraries of derivatives with profound therapeutic potential, particularly in targeting the metabolic vulnerabilities of cancer cells.

References

  • [1] Title: NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY Source: An-Najah National University (najah.edu) URL:

  • [4] Title: Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives Source: ResearchGate (researchgate.net) URL:

  • [2] Title: Safrole - Wikipedia Source: Wikipedia (wikipedia.org) URL:

  • Title: 3-(3,4-Methylenedioxyphenyl)propionic acid 97 2815-95-4 Source: Sigma-Aldrich (sigmaaldrich.com) URL:

  • [5] Title: β(3,4-Methylenedioxyphenyl)propionic acid - the NIST WebBook Source: NIST (nist.gov) URL:

  • [3] Title: 3,4-Dihydroxy-5-methoxycinnamic acid >= 95.0 HPLC 1782-55-4 Source: Sigma-Aldrich (sigmaaldrich.com) URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Characterizing the Cellular Activity of 3-Amino-3-benzodioxol-4-YL-propionic acid

Introduction 3-Amino-3-benzodioxol-4-YL-propionic acid is a novel compound with potential biological activity. As its mechanism of action is currently uncharacterized, a systematic and multi-faceted approach using cell-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-3-benzodioxol-4-YL-propionic acid is a novel compound with potential biological activity. As its mechanism of action is currently uncharacterized, a systematic and multi-faceted approach using cell-based assays is essential to elucidate its pharmacological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular targets and functional effects of this compound.

As a Senior Application Scientist, the following protocols are designed not just as a series of steps, but as a logical, self-validating workflow. We will begin with broad, primary screening to identify potential target classes, followed by more specific, secondary assays to deconvolute the mechanism of action. Throughout this process, we will emphasize the importance of control experiments and data analysis to ensure the generation of robust and reliable results.

Phase 1: Primary Screening for Broad Target Class Identification

The initial phase of characterization involves screening the compound against a diverse panel of common drug targets to identify potential areas of activity. High-throughput screening (HTS) methodologies are ideal for this stage, allowing for the rapid and cost-effective assessment of large numbers of compounds against various biological targets.[1][2][3] This initial screen should always be performed in parallel with a cytotoxicity assay to distinguish true biological activity from non-specific toxicity.

Global GPCR Activation/Inhibition Screening

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of approximately one-third of all marketed drugs.[4][5][6] A broad screen against a panel of GPCRs is a critical first step. A common and effective method for this is the β-arrestin recruitment assay, as β-arrestin is recruited to most GPCRs upon activation.[7]

Recommended Assay: Tango GPCR Assay System

The Tango GPCR assay technology is a well-established method for monitoring GPCR activation via β-arrestin recruitment.[7][8]

Workflow for GPCR Screening

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Detection plate_cells Plate Tango GPCR cell lines (one GPCR subtype per well/plate) add_compound Add 3-Amino-3-benzodioxol-4-YL-propionic acid (and controls) plate_cells->add_compound incubate Incubate for specified time add_compound->incubate read_plate Measure luminescence/fluorescence incubate->read_plate

Caption: High-level workflow for GPCR screening.

Neurotransmitter Transporter Uptake Inhibition Panel

Neurotransmitter transporters are key regulators of synaptic transmission and are important targets for drugs treating neurological and psychiatric disorders.[9][10][11] A primary screen should assess the compound's ability to inhibit the uptake of key monoamine neurotransmitters: dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[12][13][14]

Recommended Assay: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

Fluorescence-based assays offer a non-radioactive and high-throughput alternative to traditional radiolabeled uptake assays.[9][10][11][15][16] These kits typically use a fluorescent substrate that is taken up by the transporter, and the signal is quenched outside the cell by a masking dye.

Workflow for Neurotransmitter Transporter Assay

cluster_prep Cell Preparation cluster_treatment Compound Incubation cluster_substrate Substrate Addition cluster_readout Detection plate_cells Plate cells expressing DAT, SERT, or NET add_compound Pre-incubate with 3-Amino-3-benzodioxol-4-YL-propionic acid plate_cells->add_compound add_substrate Add fluorescent substrate and masking dye add_compound->add_substrate read_plate Measure fluorescence kinetically or as an endpoint add_substrate->read_plate

Caption: Workflow for neurotransmitter transporter uptake assay.

General Cytotoxicity/Cell Viability Assay

It is crucial to assess the general cytotoxicity of the compound to ensure that any observed activity in the primary screens is not due to non-specific cell death.[17][18][19][20] An MTT or XTT assay is a standard and reliable method for this purpose.[21][22][23][24]

Recommended Assay: XTT Cell Viability Assay

The XTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[21][22] A key advantage over the MTT assay is that the formazan product of XTT is water-soluble, eliminating a solubilization step.[21]

Principle of XTT Assay

cluster_principle XTT Assay Principle viable_cell Viable Cell (Active Mitochondria) formazan Formazan (Orange, Water-Soluble) viable_cell->formazan Mitochondrial Dehydrogenases xtt XTT (Yellow, Water-Soluble)

Caption: Principle of the XTT cell viability assay.

Phase 2: Secondary and Confirmatory Assays for Mechanism Deconvolution

If a "hit" is identified in the primary screening phase, the next step is to perform secondary assays to confirm the activity and further elucidate the mechanism of action.

Deconvolution of GPCR Activity

If the compound shows activity in the global GPCR screen, the following assays can be used to determine the specific signaling pathway.

2.1.1 cAMP Assays for Gs and Gi-Coupled GPCRs

For GPCRs that signal through adenylyl cyclase to modulate cyclic AMP (cAMP) levels, a cAMP assay is the logical next step.

  • Recommended Assay: GloSensor™ cAMP Assay (Promega). This is a luciferase-based biosensor that produces light in response to changes in intracellular cAMP levels.[7]

2.1.2 Calcium Flux Assays for Gq-Coupled GPCRs

For GPCRs that signal through phospholipase C to increase intracellular calcium, a calcium flux assay is appropriate.

  • Recommended Assay: FLIPR® Calcium Assay Kits (Molecular Devices). These assays use a fluorescent dye that increases in intensity upon binding to calcium.[7]

Characterization of Neurotransmitter Transporter Inhibition

If the primary screen indicates inhibition of a neurotransmitter transporter, further studies are needed to determine the potency and mechanism of inhibition.

2.2.1 IC50 Determination

A dose-response curve should be generated to determine the concentration of the compound that inhibits 50% of transporter activity (IC50). This involves testing a range of compound concentrations in the uptake assay.

2.2.2 Kinetic Uptake Assays

To determine if the inhibition is competitive, non-competitive, or uncompetitive, a kinetic uptake assay is performed. This involves measuring the uptake of varying concentrations of the substrate in the presence of a fixed concentration of the inhibitor.[12][25]

Investigation of Ion Channel Modulation

The structural features of 3-Amino-3-benzodioxol-4-YL-propionic acid suggest potential activity at GABA or glutamate receptors.

2.3.1 GABA Receptor Functional Assays

GABA is the primary inhibitory neurotransmitter in the central nervous system.[26] Functional assays can determine if the compound acts as an agonist, antagonist, or allosteric modulator of GABA receptors.

  • Recommended Assay: FLIPR-based membrane potential assay. Activation of GABAA receptors, which are chloride channels, leads to changes in membrane potential that can be measured with a voltage-sensitive dye.[27]

2.3.2 Glutamate Receptor Functional Assays

Glutamate is the primary excitatory neurotransmitter.[28][29] Assays can be designed to measure the compound's effect on glutamate receptor activity.

  • Recommended Assay: Oocyte electrophysiology. Xenopus oocytes expressing specific glutamate receptor subtypes can be used to measure changes in ion flow in response to the compound.[30]

Detailed Protocols

Protocol 1: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[21] Include wells with medium only for background control.

  • Compound Treatment: Add various concentrations of 3-Amino-3-benzodioxol-4-YL-propionic acid to the wells. Include untreated cells as a negative control and a known cytotoxic compound as a positive control. Incubate for the desired time period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.[19][21]

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[21]

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[21]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[21]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[21]

Protocol 2: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
  • Cell Seeding: Plate cells stably expressing the transporter of interest (DAT, SERT, or NET) in a 96- or 384-well black, clear-bottom plate. Allow cells to adhere overnight.[16]

  • Compound Pre-incubation: Remove the culture medium and add the test compound diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to the cells. Incubate for 10-20 minutes at room temperature or 37°C.[16][31][32]

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to the wells.

  • Data Acquisition: Immediately begin measuring fluorescence using a bottom-read fluorescence plate reader. Data can be collected kinetically over 10-30 minutes or as a single endpoint reading.[9][11][16]

Protocol 3: FLIPR-Based Membrane Potential Assay (for GABAa Receptors)
  • Cell Preparation: Plate human embryonic kidney (HEK293) cells transiently or stably expressing the GABAA receptor subunits of interest in a 96- or 384-well black, clear-bottom plate.[27]

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Use the FLIPR instrument to add 3-Amino-3-benzodioxol-4-YL-propionic acid (to test for agonist activity) or a combination of GABA and the test compound (to test for antagonist or modulator activity).

  • Data Acquisition: The FLIPR instrument will simultaneously add the compounds and measure the change in fluorescence over time, providing a kinetic readout of membrane potential changes.[27]

Data Analysis and Interpretation

Assay TypeKey ParameterInterpretation
Cytotoxicity IC50Concentration of compound that reduces cell viability by 50%. A low IC50 indicates high toxicity.
GPCR Activation EC50Concentration of compound that produces 50% of the maximal response. A low EC50 indicates high potency as an agonist.
GPCR Inhibition IC50Concentration of compound that inhibits 50% of the response to a known agonist. A low IC50 indicates high potency as an antagonist.
Transporter Inhibition IC50Concentration of compound that inhibits 50% of substrate uptake. A low IC50 indicates high inhibitory potency.
Ion Channel Modulation EC50 / IC50Depending on whether the compound activates or inhibits the channel, this indicates the potency of the effect.

For dose-response curves, data should be normalized to controls (e.g., vehicle-treated and positive control-treated cells) and fitted to a four-parameter logistic equation to determine EC50 or IC50 values.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024, May 17). PubMed. Retrieved from [Link]

  • Cell-based assays in GPCR drug discovery - PubMed. (2008, April 15). PubMed. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices. Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (2017, December 20). PMC. Retrieved from [Link]

  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Biocompare. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. (n.d.). Molecular Devices. Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). Opentrons. Retrieved from [Link]

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed. (2008, December 15). PubMed. Retrieved from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017, December 20). PubMed. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). BellBrook Labs. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (2026, February 25). Molecular Devices. Retrieved from [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals. (2013, March 14). PLOS One. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). ResearchGate. Retrieved from [Link]

  • GABAA Channel Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Vipergen. Retrieved from [Link]

  • GABAA Receptors - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • High Throughput Screening (HTS) - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Functional Assay for GABA Receptor Subtypes of a Cockroach Giant Interneuron - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. (n.d.). Biocompare. Retrieved from [Link]

  • Transporter Studies for Therapeutic Activity and ADME - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). PMC. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 6). ACS Publications. Retrieved from [Link]

  • Glutamate Assay - CFERV - Center for Functional Evaluation of Rare Variants | Emory School of Medicine. (n.d.). Emory School of Medicine. Retrieved from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018, May 31). PMC. Retrieved from [Link]

  • TECHNICAL MANUAL Rat NET (Norepinephrine Transporter) ELISA Kit - Assay Genie. (n.d.). Assay Genie. Retrieved from [Link]

  • Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC - NIH. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders - Assay Genie. (2024, February 16). Assay Genie. Retrieved from [Link]

Sources

Application

Application Note: Protocol for the Asymmetric Synthesis of 3-Amino-3-benzodioxol-4-YL-propionic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Small molecule drug discovery, peptidomimetic synthesis, and active pharmaceutical ingredient (API) development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Small molecule drug discovery, peptidomimetic synthesis, and active pharmaceutical ingredient (API) development.

Introduction & Strategic Rationale

Enantiopure β -amino acids are highly valued in drug development due to their ability to impart proteolytic stability and induce unique secondary structures in peptidomimetics[1]. The compound 3-Amino-3-benzodioxol-4-YL-propionic acid features a specific 1,3-benzodioxole-4-yl motif, which offers distinct steric and electronic properties compared to the more ubiquitous 5-yl isomer. This makes it a privileged building block for novel therapeutics targeting complex protein-protein interactions.

While transition-metal-catalyzed asymmetric hydrogenation of β -enamino esters is a viable industrial route, it requires specialized high-pressure reactors and proprietary chiral ligands[1]. For rapid, scalable, and highly predictable benchtop synthesis, the Ellman Auxiliary-Mediated Asymmetric Mannich-type Addition is the gold standard[2]. By utilizing enantiopure tert-butanesulfinamide, this protocol provides a self-validating, substrate-controlled pathway to the target molecule with exceptional diastereoselectivity.

Mechanistic Causality: The "Why" Behind the Workflow

To ensure experimental success, it is critical to understand the physical chemistry driving each step of this protocol:

  • Titanium(IV) Ethoxide as a Dual-Action Reagent: In the initial condensation, Ti(OEt)4​ is selected over standard desiccants (like MgSO4​ ). It acts as a Lewis acid to activate the 1,3-benzodioxole-4-carbaldehyde and as an irreversible water scavenger. This drives the equilibrium entirely to the imine without risking epimerization or degradation.

  • Transition State Stereocontrol: The addition of the lithium enolate of methyl acetate to the chiral N -sulfinyl imine is not random. It proceeds via a highly ordered, six-membered chair-like transition state. The lithium ion coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group sterically shields the Si face of the imine, directing nucleophilic attack exclusively to the Re face. When using (R) -\textit{tert}-butanesulfinamide, this reliably yields the (S)

    β -sulfinylamino ester[2].
  • Orthogonal Deprotection: The tert-butanesulfinyl group is highly stable to basic nucleophiles but exquisitely sensitive to anhydrous acid, allowing for its clean removal prior to the base-catalyzed saponification of the methyl ester.

Visualization of the Synthetic Workflow

Pathway A 1,3-Benzodioxole-4-carbaldehyde (Starting Material) C (R,E)-N-Sulfinyl Imine (Intermediate 1) A->C Condensation (Lewis Acid Catalyzed) B (R)-tert-Butanesulfinamide + Ti(OEt)4 B->C Chiral Auxiliary E β-Sulfinylamino Ester (dr > 98:2) C->E Diastereoselective Mannich-type Addition D Lithium Enolate of Methyl Acetate (LDA, -78 °C) D->E Nucleophilic Attack (Re-face) G (S)-3-Amino-3-benzodioxol-4-YL- propionic acid E->G Global Deprotection F 1. HCl/MeOH (Desulfinylation) 2. LiOH/H2O (Saponification)

Figure 1: Synthetic workflow for the asymmetric synthesis of 3-Amino-3-benzodioxol-4-YL-propionic acid.

Quantitative Data: Enolate Optimization

The choice of enolate metal drastically impacts the diastereomeric ratio (dr) and overall yield. The lithium enolate is prioritized for this protocol due to its superior performance at cryogenic temperatures[2].

Enolate MetalReagent SystemTemperature (°C)Diastereomeric Ratio (dr)Isolated Yield (%)
Lithium (Li) LDA, Methyl Acetate -78 > 98:2 85
Titanium (Ti) TiCl(O-iPr)3​ , Methyl Acetate-7895:578
Zinc (Zn)Zn(0), Ethyl BromoacetateReflux90:1072

Step-by-Step Experimental Protocol

Phase 1: Synthesis of (R,E)
N -(1,3-Benzodioxol-4-ylmethylene)-2-methylpropane-2-sulfinamide
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add 1,3-benzodioxole-4-carbaldehyde (10.0 mmol) and (R) -\textit{tert}-butanesulfinamide (10.5 mmol, 1.05 eq) to the flask. Dissolve the mixture in anhydrous THF (50 mL).

  • Catalysis: Syringe in Ti(OEt)4​ (20.0 mmol, 2.0 eq) dropwise at room temperature. Stir the reaction mixture for 12–18 hours.

  • Validation & Workup: Monitor completion via TLC (UV active). Once complete, pour the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. A dense white precipitate ( TiO2​ ) will form.

  • Filtration: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure chiral imine.

Phase 2: Diastereoselective Enolate Addition
  • Enolate Generation: In a separate flame-dried flask, add anhydrous diisopropylamine (12.0 mmol) and THF (30 mL). Cool to -78 °C. Add n -BuLi (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Ester Addition: Add anhydrous methyl acetate (12.0 mmol) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete enolate formation.

  • Nucleophilic Attack: Dissolve the chiral imine from Phase 1 (approx. 9.5 mmol) in THF (15 mL) and add it dropwise to the enolate solution at -78 °C. Maintain the temperature strictly for 3 hours.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract with EtOAc ( 3×30 mL). Dry the combined organics over Na2​SO4​ and concentrate.

  • Validation: Analyze the crude mixture via 1H NMR to confirm the dr (> 98:2). Purify via flash column chromatography to isolate the pure (S)

    β -sulfinylamino ester.
Phase 3: Global Deprotection to the Target β -Amino Acid
  • Desulfinylation: Dissolve the β -sulfinylamino ester (8.0 mmol) in anhydrous MeOH (20 mL). Add 4M HCl in dioxane (16.0 mmol, 2.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the β -amino ester hydrochloride salt.

  • Saponification: Dissolve the crude salt in a 3:1 mixture of THF/ H2​O (40 mL). Add LiOH monohydrate (24.0 mmol, 3.0 eq) and stir at room temperature for 4 hours.

  • Isoelectric Focusing: Carefully acidify the mixture with 1M HCl until the pH reaches the isoelectric point of the amino acid (approx. pH 6.0–6.5).

  • Isolation: The zwitterionic (S)-3-Amino-3-benzodioxol-4-YL-propionic acid will precipitate. Filter the white solid, wash with cold water and diethyl ether, and dry under high vacuum.

References

  • Tang, T. P.; Ellman, J. A. "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." Journal of Organic Chemistry 2002, 67, 7819-7832.
  • Weiner, B.; Szymanski, W.; Janssen, D. B.; Minnaard, A. J.; Feringa, B. L.

Sources

Method

Application Note: 3-Amino-3-benzodioxol-4-yl-propionic Acid in Drug Discovery

Executive Summary The incorporation of non-natural amino acids into peptide and small-molecule scaffolds is a cornerstone of modern drug discovery. 3-Amino-3-benzodioxol-4-yl-propionic acid is a highly specialized, steri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural amino acids into peptide and small-molecule scaffolds is a cornerstone of modern drug discovery. 3-Amino-3-benzodioxol-4-yl-propionic acid is a highly specialized, sterically constrained β3 -amino acid. By combining the proteolytic stability of a β -amino acid backbone with the unique electronic and steric properties of a 1,3-benzodioxole ring, this building block serves as a powerful bioisostere for aspartic acid and catechol-containing residues. This application note details the mechanistic rationale, pharmacological applications, and validated synthetic protocols for utilizing this compound in the development of peptidomimetics and targeted small-molecule therapeutics.

Mechanistic Insights: Causality in Scaffold Design

To understand the utility of 3-amino-3-benzodioxol-4-yl-propionic acid, one must dissect its two primary structural components:

The 1,3-Benzodioxole Motif: Overcoming Metabolic Liabilities

The 1,3-benzodioxole (methylenedioxybenzene) ring is a classic bioisostere for catechol (1,2-dihydroxybenzene) and dimethoxyaryl groups. While catechols offer excellent hydrogen-bond donor/acceptor capabilities, they are notorious metabolic liabilities. In vivo, catechols rapidly oxidize to highly reactive ortho-quinones, which covalently bind to off-target proteins, leading to hepatotoxicity and rapid clearance.

By locking the oxygen atoms into a stable cyclic acetal, the benzodioxole ring prevents quinone formation while preserving the electron-rich π -system necessary for π−π stacking interactions within receptor binding pockets. Furthermore, the oxygen atoms act as fixed hydrogen-bond acceptors, establishing a rigid dipole moment that enhances target affinity.

The β -Amino Acid Backbone: Proteolytic Shielding

Standard α -peptides suffer from poor pharmacokinetic profiles due to rapid degradation by endogenous proteases. The insertion of an extra methylene carbon between the amino and carboxyl groups in a β -amino acid fundamentally alters the backbone trajectory. This extra carbon disrupts the standard hydrogen-bonding networks recognized by aminopeptidases and endopeptidases, conferring profound proteolytic stability. When used as an aspartic acid mimetic, the β -backbone extends the half-life of the drug candidate from minutes to hours, enabling oral bioavailability [1].

Key Applications in Drug Discovery

Integrin αv​β3​ Antagonists

The αv​β3​ integrin receptor plays a critical role in tumor angiogenesis, metastasis, and osteoporosis. Natural ligands bind to this receptor via the Arg-Gly-Asp (RGD) sequence. 3-Amino-3-benzodioxol-4-yl-propionic acid has been successfully deployed as a highly potent aspartic acid replacement in non-peptidic RGD mimetics. The β -carboxylate coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) in the receptor, while the benzodioxole ring engages in hydrophobic and π−π interactions with the adjacent binding pocket, yielding sub-nanomolar IC 50​ values [1].

Glucokinase Activators (Metabolic Disease)

In the treatment of Type 2 Diabetes, glucokinase activators (GKAs) enhance glucose sensing in the pancreas and liver. Derivatives of β -amino acids containing benzodioxole rings have been patented as potent allosteric activators of glucokinase. The β -amino acid acts as a central scaffold, linking an activating heterocyclic amine to the benzodioxole moiety, which anchors the molecule in the allosteric hinge region of the enzyme[2].

Data Presentation: Pharmacological Impact

The following table summarizes the typical pharmacological improvements observed when replacing a standard α -Aspartate residue with a benzodioxole-modified β -amino acid in an RGD-mimetic scaffold.

ParameterStandard α -Aspartate Scaffold β -Benzodioxole-propionic Acid ScaffoldMechanistic Rationale
In vitro Half-Life (Plasma) < 15 minutes> 4 hours β -carbon insertion prevents protease recognition.
Integrin αv​β3​ IC 50​ 45.0 nM0.8 nMBenzodioxole ring enables auxiliary π−π stacking.
Metabolic Stability (Liver Microsomes) Poor (Rapid oxidation)ExcellentAcetal linkage prevents ortho-quinone formation.
Oral Bioavailability (F%) < 2%15 - 30%Increased lipophilicity and resistance to gut peptidases.

Table 1: Comparative pharmacological profile illustrating the advantages of the β -benzodioxole scaffold.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple Fmoc-3-Amino-3-benzodioxol-4-yl-propionic acid to a growing peptide chain. Causality Note: Due to the steric hindrance of the β -branching and the bulky aromatic side chain, standard coupling reagents (e.g., HBTU) often yield incomplete reactions. The highly reactive uronium salt HATU, combined with HOAt, is required to accelerate the formation of the active ester and drive the coupling to completion.

Reagents: Fmoc-Rink Amide AM resin, 20% Piperidine in DMF, HATU, HOAt, DIPEA, DMF, TFA, TIS.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-Amino-3-benzodioxol-4-yl-propionic acid, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3 eq) of HOAt in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin (DMF/DCM). Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If blue (positive), repeat steps 3-4 (double coupling).

  • Cleavage: After sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS_Workflow N1 Resin Swelling & Preparation N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 Step 1 N3 Coupling of Beta-Amino Acid (HATU/HOAt/DIPEA) N2->N3 Step 2 N4 Chain Elongation & Capping N3->N4 Step 3 N5 Global Cleavage (TFA/TIS/H2O) N4->N5 Step 4

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the sterically hindered β -amino acid.

Protocol 2: Late-Stage Amidation for Small Molecule Synthesis

Objective: Synthesize a glucokinase activator core by coupling the β -amino acid to a heterocyclic amine. Causality Note: EDC·HCl is preferred over HATU for solution-phase small molecule synthesis because the urea byproduct is water-soluble, allowing for a self-validating, chromatography-free initial workup via simple aqueous extraction.

  • Activation: Dissolve 1.0 eq of N-Boc-3-Amino-3-benzodioxol-4-yl-propionic acid in anhydrous DCM (0.1 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 15 minutes.

  • Amine Addition: Add 1.1 eq of the target heterocyclic amine (e.g., 2-aminopyridine) and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl, then brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm product identity and purity (>95%) via LC-MS and 1 H-NMR.

Pharmacophore Visualization

The following diagram illustrates the logical relationships and spatial interactions between the 3-amino-3-benzodioxol-4-yl-propionic acid scaffold and a target receptor (such as the αv​β3​ integrin).

Binding_Model Ligand 3-Amino-3-benzodioxol-4-yl-propionic acid Benzodioxole Ring Carboxylate Group Beta-Amino Backbone Receptor Target Receptor (e.g., Integrin) Hydrophobic Pocket (Pi-Pi) MIDAS Motif (Metal Ion) H-Bond Acceptors Ligand:f1->Receptor:r1 Pi-Pi Stacking Ligand:f2->Receptor:r2 Electrostatic Interaction Ligand:f3->Receptor:r3 Protease-Resistant H-Bonding

Pharmacophore binding model illustrating key receptor interactions of the benzodioxole-modified β -amino acid.

References

  • Coleman, P. J., Brashear, K. M., Hunt, C. A., & Duggan, M. E. (2002). Non-peptide αvβ3 antagonists. Part 3: Identification of potent RGD mimetics incorporating novel β-amino acids as aspartic acid replacements. Bioorganic & Medicinal Chemistry Letters, 12(1), 31-34.[Link][1]

  • Merck Patent GmbH. (2009). Beta-amino acid derivatives for treatment of diabetes (WO 2009/092432 A1). World Intellectual Property Organization.[2]

Sources

Application

Application Notes and Protocols: 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid in Organic Synthesis

Introduction: The Strategic Value of a Constrained β-Amino Acid In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer both biological activity and favorab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Constrained β-Amino Acid

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer both biological activity and favorable pharmacokinetic properties is relentless. Non-natural amino acids, particularly those with conformational constraints, have emerged as powerful tools in this endeavor. 3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid, a unique β-amino acid, represents a precursor of significant strategic value. Its structure combines the rigid and biologically relevant 1,3-benzodioxole moiety with a flexible propionic acid chain, offering a unique three-dimensional profile. The 1,3-benzodioxole group is a common motif in a variety of natural products and synthetic compounds with diverse biological activities.[1] The β-amino acid backbone, when incorporated into peptides, can induce specific secondary structures and confer resistance to enzymatic degradation. This guide provides a comprehensive overview of the synthesis, resolution, and potential applications of this versatile building block for researchers in organic synthesis and drug discovery.

Part 1: Synthesis of Racemic 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid

The synthesis of the target β-amino acid is most efficiently achieved through a three-component reaction, a variation of the classic Rodionov reaction. This one-pot synthesis combines the precursor aldehyde, 1,3-benzodioxole-4-carbaldehyde, with malonic acid and an ammonia source.[2][3]

Synthesis of the Precursor: 1,3-Benzodioxole-4-carbaldehyde

The starting material, 1,3-benzodioxole-4-carbaldehyde, is not as commercially available as its 5-substituted isomer (piperonal). Therefore, a reliable synthetic route to this precursor is essential. The Vilsmeier-Haack reaction provides a regioselective method for the ortho-formylation of the electron-rich 1,3-benzodioxole.[4][5][6][7]

Reaction Scheme:

Vilsmeier-Haack Reaction benzodioxole 1,3-Benzodioxole aldehyde 1,3-Benzodioxole-4-carbaldehyde benzodioxole->aldehyde 1. Vilsmeier Reagent 2. H2O workup vilsmeier_reagent Vilsmeier Reagent (from DMF + POCl3)

Caption: Vilsmeier-Haack formylation of 1,3-benzodioxole.

Protocol 1: Synthesis of 1,3-Benzodioxole-4-carbaldehyde

Materials:

  • 1,3-Benzodioxole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 1,3-benzodioxole (1 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,3-benzodioxole-4-carbaldehyde.

One-Pot Synthesis of the Racemic β-Amino Acid

With the aldehyde in hand, the subsequent one-pot reaction with malonic acid and ammonium acetate proceeds to form the desired β-amino acid.[2][3][8]

Reaction Scheme:

Beta-Amino_Acid_Synthesis aldehyde 1,3-Benzodioxole-4-carbaldehyde racemic_amino_acid (±)-3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid aldehyde->racemic_amino_acid Ethanol, Reflux malonic_acid Malonic Acid malonic_acid->racemic_amino_acid Ethanol, Reflux ammonium_acetate Ammonium Acetate ammonium_acetate->racemic_amino_acid Ethanol, Reflux

Caption: One-pot synthesis of the racemic β-amino acid.

Protocol 2: Synthesis of (±)-3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid

Materials:

  • 1,3-Benzodioxole-4-carbaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Deionized water

  • Acetone

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1,3-benzodioxole-4-carbaldehyde (1 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A white precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold acetone to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain racemic 3-amino-3-(1,3-benzodioxol-4-yl)propionic acid as a white solid.

Step Reactant Equivalents Solvent Temperature Time Expected Yield
1.11,3-Benzodioxole1DCMReflux2-4 h60-70%
1.2Aldehyde1EthanolReflux6-8 h50-65%

Table 1: Summary of synthetic protocol parameters.

Part 2: Resolution of the Racemic Mixture

For most pharmaceutical and biological applications, enantiomerically pure compounds are required. The resolution of the racemic β-amino acid can be achieved by diastereomeric salt formation with a chiral resolving agent. Optically active bases such as (R)-(+)-α-methylbenzylamine or (1R,2S)-(-)-ephedrine are commonly used for the resolution of racemic acids.[9][10][11][12]

Workflow for Racemic Resolution:

Resolution_Workflow racemate Racemic β-Amino Acid (R/S mixture) diastereomeric_salts Diastereomeric Salts (R-R and S-R) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt1 Less Soluble Salt (e.g., S-R) separation->salt1 salt2 More Soluble Salt (e.g., R-R) separation->salt2 acidification1 Acidification (e.g., HCl) salt1->acidification1 acidification2 Acidification (e.g., HCl) salt2->acidification2 enantiomer1 Enantiomerically Pure (S)-β-Amino Acid acidification1->enantiomer1 enantiomer2 Enantiomerically Enriched (R)-β-Amino Acid acidification2->enantiomer2 recycle Racemization and Recycle of undesired enantiomer enantiomer2->recycle

Caption: General workflow for the resolution of a racemic amino acid.

Protocol 3: Resolution of (±)-3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid

Materials:

  • Racemic 3-amino-3-(1,3-benzodioxol-4-yl)propionic acid

  • (R)-(+)-α-Methylbenzylamine (or other suitable chiral base)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure:

  • Salt Formation: Dissolve the racemic amino acid in hot methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the amino acid solution with stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize. If necessary, cool the solution further in a refrigerator to induce crystallization.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether. The mother liquor contains the other diastereomeric salt.

  • Liberation of the Free Amino Acid: Suspend the isolated diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH ~10-11) to liberate the free amine. Extract the chiral amine with diethyl ether. Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 5-6 to precipitate the enantiomerically pure amino acid.

  • Purification and Analysis: Collect the pure enantiomer by filtration, wash with cold water, and dry under vacuum. Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation. The other enantiomer can be recovered from the mother liquor by a similar acidification process.

Part 3: Applications as a Precursor in Organic Synthesis

The enantiomerically pure 3-amino-3-(1,3-benzodioxol-4-yl)propionic acid is a valuable building block for the synthesis of more complex molecules.

Synthesis of Conformationally Constrained Peptides

The incorporation of this β-amino acid into peptide sequences can lead to the formation of unique secondary structures, such as helices and turns. These peptidomimetics are of great interest as they can mimic the bioactivity of natural peptides while exhibiting enhanced stability against proteolysis.

Conceptual Workflow for Peptide Synthesis:

Peptide_Synthesis amino_acid Protected (S)-β-Amino Acid (e.g., Fmoc-protected) coupling Peptide Coupling (e.g., HBTU, HATU) amino_acid->coupling resin Solid Support (Resin) resin->coupling deprotection Fmoc Deprotection (Piperidine) coupling->deprotection Repeat cycle deprotection->coupling cleavage Cleavage from Resin (e.g., TFA) deprotection->cleavage peptide Constrained Peptide cleavage->peptide

Caption: Solid-phase synthesis of a constrained peptide.

The synthesis of peptides containing this novel β-amino acid can be carried out using standard solid-phase peptide synthesis (SPPS) protocols. The amino group is typically protected with an Fmoc group, and the carboxylic acid is activated for coupling using reagents like HBTU or HATU.[13][14]

Scaffold for Novel Heterocyclic Compounds

The amino acid functionality allows for a wide range of chemical transformations, making it a suitable scaffold for the synthesis of novel heterocyclic compounds. For example, it can be a precursor for the synthesis of β-lactams, which are core structures in many antibiotics.[15] The benzodioxole moiety can be further functionalized to modulate the biological activity of the final compound.

Conclusion

3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid is a versatile and valuable precursor for organic synthesis. The synthetic and resolution protocols provided herein offer a practical guide for its preparation. Its unique structural features make it an attractive building block for the development of novel peptidomimetics and heterocyclic compounds with potential applications in drug discovery and materials science. Further exploration of the chemistry of this compound is warranted and is expected to lead to the discovery of new molecules with interesting biological properties.

References

  • Sciencemadness Discussion Board. Vilsmeier-Haack Piperonal Synthesis. (2012). Available at: [Link]

  • Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron, 58(37), 7449-7461.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Scribd. Available at: [Link]

  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Wikipedia. Chiral resolution. Available at: [Link]

  • Ciufolini, M. A., & Chen, Y. (2006). Multicomponent Synthesis of 3-Heteroarylpropionic Acids. Organic Letters, 8(22), 5173-5176.
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Google Patents. (2002).
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. (2025). Available at: [Link]

  • Weiner, B., Baeza, A., Jerphagnon, T., & Feringa, B. L. (2021). Direct Synthesis of β-Amino Aldehydes from Linear Allylic Esters Using O2 as the Sole Oxidant. Organic Letters, 23(23), 9154-9159.
  • Google Patents. (2013). CN102070445B - The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Li, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • White Rose eTheses Online.
  • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit18.1.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 136.
  • MDPI. (2023). Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676.
  • Beilstein Journal of Organic Chemistry. (2016).
  • Acta Crystallographica Section E. (2010). 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine. 66(Pt 12), o3073.

Sources

Method

Application Note: Advanced NMR Characterization and Regioisomer Differentiation of 3-Amino-3-benzodioxol-4-YL-propionic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Standard Operating Procedure & Analytical Guide Introduction & Strategic Context The incorporation of β -amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Standard Operating Procedure & Analytical Guide

Introduction & Strategic Context

The incorporation of β -amino acids into peptidomimetics is a cornerstone strategy in modern drug development. Unlike their α -amino acid counterparts, β -amino acids impart profound resistance to proteolytic degradation and drive the formation of highly stable secondary structures, such as 14-helices [1].

3-Amino-3-benzodioxol-4-YL-propionic acid (also referred to as 3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid) is a highly specialized chiral building block. The primary analytical challenge in characterizing this molecule lies in distinguishing the 4-yl regioisomer from the vastly more common 5-yl regioisomer . Because both isomers share identical mass and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive, non-destructive method for structural verification.

This application note provides a comprehensive, self-validating NMR workflow designed to unambiguously assign the spin systems, confirm the regiochemistry via heteronuclear correlation, and validate the chiral integrity of the molecule.

Structural Anatomy & Spin System Dynamics

To avoid misassignment, the molecule must be conceptually divided into three interacting spin systems. Understanding the causality behind these signals is critical for expert-level interpretation.

System A: The β -Amino Acid Backbone (ABX System)

The chiral center at C- β restricts the free rotation of the aliphatic chain and places the two protons on the adjacent C- α (the methylene group next to the carboxylic acid) into distinct magnetic environments. These protons are diastereotopic . Instead of a simple doublet, they manifest as an ABX spin system . You will observe two distinct multiplets for the C- α protons, exhibiting a large geminal coupling constant ( 2J≈15−16 Hz) and distinct vicinal couplings ( 3J ) to the C- β proton.

System B: The 1,2,3-Trisubstituted Aromatic Ring

The 1,3-benzodioxole core is oxygenated at positions 3a and 7a. Because the propionic acid chain is attached at C-4 , the remaining aromatic protons reside at C-5, C-6, and C-7. This creates a classic 1,2,3-trisubstituted benzene pattern (an AMX or ABC system):

  • H-5: Doublet (or doublet of doublets) coupled to H-6.

  • H-6: Triplet (or doublet of doublets) coupled to both H-5 and H-7.

  • H-7: Doublet coupled to H-6. (Note: If this were the 5-yl isomer, the pattern would be a 1,2,4-trisubstituted system featuring an isolated singlet-like proton at C-4, which is a critical diagnostic differentiator).

System C: The Methylenedioxy Group

The O-CH 2​ -O protons typically appear as a sharp, highly deshielded singlet near 6.0 ppm due to the electron-withdrawing nature of the two adjacent oxygen atoms [3]. However, in the 4-yl isomer, the spatial proximity of the chiral C- β center can induce a pseudo-chiral environment, occasionally splitting this signal into a tight AB quartet .

Sample Preparation & Acquisition Protocol

A protocol is only as good as its reproducibility. The following steps constitute a self-validating system to ensure optimal signal-to-noise (S/N) and resolution.

Step 1: Solvent Selection & pH Control

  • Weigh 15–20 mg of the analyte.

  • Dissolve in 0.6 mL of DMSO- d6​ . Causality: β -amino acids often exist as zwitterions in solution, severely limiting their solubility in CDCl 3​ . DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring complete dissolution.

  • Self-Validation Step: Acquire a rapid 1D 1 H scan. If the residual water peak (HOD, typically ~3.3 ppm in DMSO) overlaps with the critical C- α multiplets, titrate the sample with 1-2 μ L of TFA- d1​ . This will shift the exchangeable proton signals (NH 3+​ , COOH, and HOD) downfield, cleanly exposing the aliphatic backbone for accurate integration.

Step 2: Acquisition Parameters

  • 1D 1 H NMR: 400 MHz or higher, 16-32 scans, relaxation delay (D1) of 2.0 seconds. Use TMS as an internal standard (0.00 ppm).

  • 1D 13 C NMR: 100 MHz or higher, 1024 scans, D1 of 2.0 seconds.

  • 2D HMBC: Optimized for long-range coupling ( nJCH​=8 Hz). This is the critical experiment for regioisomer verification.

NMR_Workflow A Sample Preparation (DMSO-d6 + trace TFA-d1) B 1D NMR Acquisition (1H & 13C mapping) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Analysis (ABX & Aromatic AMX Resolution) C->D E Structural Verification (Confirm 4-yl Regioisomer via HMBC) D->E

Caption: Step-by-step NMR characterization workflow for structural validation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on empirical anisotropic shielding effects and established β -amino acid profiles [2, 3].

Table 1: 1 H NMR Spectral Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
COOH / NH 3+​ 8.00 - 12.00Broad s-4HExchangeable protons (shifts vary by pH/concentration).
H-6 6.85Triplet (t) 3J5,6​≈7.8 , 3J6,7​≈7.8 1HAromatic proton meta to dioxole fusion.
H-5 6.78Doublet (d) 3J5,6​≈7.8 1HAromatic proton ortho to C-4 alkyl chain.
H-7 6.72Doublet (d) 3J6,7​≈7.8 1HAromatic proton ortho to dioxole oxygen.
O-CH 2​ -O 6.02Singlet (s) or ABq 2J≈1.0 (if ABq)2HHighly deshielded methylenedioxy protons.
H- β 4.65Multiplet (m) 3J≈6.0−8.0 1HChiral methine proton adjacent to amine and aromatic ring.
H- α1​ 2.85Doublet of doublets (dd) 2J≈15.5 , 3J≈6.5 1HDiastereotopic methylene proton (downfield).
H- α2​ 2.65Doublet of doublets (dd) 2J≈15.5 , 3J≈8.0 1HDiastereotopic methylene proton (upfield).
Table 2: 13 C NMR Spectral Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C=O 172.5Quaternary (C)Carboxylic acid carbonyl.
C-3a 147.1Quaternary (C)Aromatic carbon attached to oxygen.
C-7a 145.8Quaternary (C)Aromatic carbon attached to oxygen.
C-4 123.4Quaternary (C)Aromatic carbon attached to the β -amino acid chain.
C-6 121.8Methine (CH)Aromatic carbon.
C-5 120.2Methine (CH)Aromatic carbon.
C-7 108.5Methine (CH)Aromatic carbon (highly shielded by ortho oxygen).
O-CH 2​ -O 101.4Methylene (CH 2​ )Methylenedioxy carbon.
C- β 50.2Methine (CH)Aliphatic carbon bearing the amine.
C- α 41.5Methylene (CH 2​ )Aliphatic carbon adjacent to carbonyl.

2D NMR Strategy: Regioisomer Differentiation via HMBC

While 1D 1 H NMR provides strong circumstantial evidence (the ABC aromatic pattern), the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool to prove the molecule is the 4-yl isomer and not the 5-yl isomer.

HMBC detects correlations over 2 to 3 bonds ( 2JCH​ and 3JCH​ ). To validate the 4-yl linkage, look for the following self-validating cross-peaks:

  • The Linkage Proof: The aliphatic H- β proton (~4.65 ppm) must show a strong 3J correlation to the quaternary aromatic carbon C-4 (~123.4 ppm), as well as to C-3a and C-5.

  • The Dioxole Proximity Proof: The methylenedioxy protons (O-CH 2​ -O, ~6.02 ppm) will show 3J correlations to C-3a (~147.1 ppm) and C-7a (~145.8 ppm).

  • The Intersection: If the molecule is the 4-yl isomer, C-3a will show correlations from both the methylenedioxy protons and the H- β proton. In the 5-yl isomer, the H- β proton is too far away (4 bonds) to correlate with the oxygenated carbons.

HMBC_Correlations H_beta H-β (Aliphatic) C_aromatic_quat C-4 (Aromatic Quat) H_beta->C_aromatic_quat 3J C_oxygenated C-3a (Oxygenated Quat) H_beta->C_oxygenated 3J H_alpha H-α (Diastereotopic) C_carboxyl C=O (Carboxyl) H_alpha->C_carboxyl 2J / 3J H_aromatic H-5 (Aromatic) H_aromatic->C_aromatic_quat 2J H_dioxole O-CH2-O Protons H_dioxole->C_oxygenated 3J

Caption: Key HMBC correlations proving the 4-yl regiochemistry and backbone connectivity.

References

  • Cheng, J., Qi, X., Li, M., Chen, P., & Liu, G. "Palladium-Catalyzed Intermolecular Aminocarbonylation of Alkenes: Efficient Access of β -Amino Acid Derivatives." Journal of the American Chemical Society, 2015.[Link] [1]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. "Constrained beta-amino acid-containing miniproteins." Organic & Biomolecular Chemistry, 2021.[Link] [2]

  • National Center for Biotechnology Information. "1,3-Benzodioxole." PubChem Compound Summary for CID 9229, 2023. [Link] [3]

Technical Notes & Optimization

Troubleshooting

Purification of 3-Amino-3-benzodioxol-4-YL-propionic acid from reaction mixture

Welcome to the Technical Support & Troubleshooting Center for the purification of 3-Amino-3-benzodioxol-4-yl-propionic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic instruction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the purification of 3-Amino-3-benzodioxol-4-yl-propionic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. The purification of synthetic β -amino acids containing lipophilic aromatic moieties (like the benzodioxole ring) presents unique physicochemical challenges. This molecule is amphoteric, meaning its solubility, partition coefficient, and resin-binding affinity dynamically shift based on the pH of your solvent system.

The following diagnostic guide addresses the most critical failure points in the purification lifecycle of this molecule, explaining the mechanistic causality behind each step to ensure your workflows are robust, reproducible, and self-validating.

System Overview: The Purification Workflow

To isolate this molecule from a complex reaction mixture (typically containing unreacted benzodioxole-4-carboxaldehyde, malonic acid, and ammonium salts), we exploit its pH-dependent charge states.

PurificationWorkflow RM Crude Reaction Mixture LLE Liquid-Liquid Extraction (pH < 2 or pH > 10) RM->LLE Org Organic Phase (Discard Unreacted Aldehyde) LLE->Org Non-polar impurities Aq Aqueous Phase (Contains Target Amino Acid) LLE->Aq Charged target pI Isoelectric Precipitation (Titrate to pH 6.5) Aq->pI SCX Strong Cation Exchange (SCX) (Desalting) pI->SCX If salts persist HPLC Prep RP-HPLC (Final Polishing) pI->HPLC If high purity needed SCX->HPLC

Fig 1: Downstream purification workflow for 3-Amino-3-benzodioxol-4-yl-propionic acid.

Phase 1: Liquid-Liquid Extraction (LLE)

Q: Why is my target product partitioning into the organic waste layer during the initial extraction?

Mechanistic Causality: 3-Amino-3-benzodioxol-4-yl-propionic acid is a zwitterion at neutral pH. If your reaction mixture is near its isoelectric point (pI ~6.5), the molecule carries a net-zero charge. The highly lipophilic 1,3-benzodioxole ring dominates the molecule's dielectric interactions in this state, causing it to partition into organic solvents (like ethyl acetate or dichloromethane) rather than the aqueous phase. To trap the molecule in the aqueous layer, you must force it into a fully ionized state (either cationic or anionic)[1].

ChargeStates Cation Cation Zwitterion pH ~6.5 (pI) Zwitterionic (0) -NH3+ / -COO- Cation->Zwitterion +OH- Zwitterion->Cation +H+ Anion Anion Zwitterion->Anion +OH- Anion->Zwitterion +H+

Fig 2: pH-dependent charge state transitions governing solubility and resin binding.

Self-Validating Protocol: Extreme pH Extraction

  • Dilute the crude reaction mixture with equal parts deionized water.

  • Slowly add 1M HCl while stirring until the aqueous phase reaches pH≤2.0 . At this pH, the amine is fully protonated ( −NH3+​ ), ensuring high aqueous solubility.

  • Add an equal volume of Ethyl Acetate (EtOAc). Vigorously shake and allow phase separation.

  • Validation Checkpoint: Spot both the organic and aqueous layers on a silica TLC plate. Visualize under UV 254 nm . The target molecule (which has strong UV absorbance due to the benzodioxole chromophore) must remain strictly at the baseline of the aqueous spot. If it migrates with the organic spot, your pH is not acidic enough.

  • Discard the organic layer (which contains unreacted aldehyde and non-polar byproducts). Retain the aqueous layer.

Phase 2: Isoelectric Crystallization

Q: How do I maximize the yield and purity of the solid precipitate from the aqueous layer?

Mechanistic Causality: Isoelectric point (pI) crystallization relies on the principle that ampholytes exhibit their lowest aqueous solubility when they carry no net electrical charge[2]. At pH 6.5 , the amine is protonated and the carboxylic acid is deprotonated. The lack of net charge minimizes ion-dipole interactions with water, while intermolecular hydrogen bonding between the zwitterions drives crystal lattice formation.

Self-Validating Protocol: pI Precipitation

  • Transfer the highly acidic aqueous layer (from Phase 1) to an ice bath and chill to 4∘C .

  • Insert a calibrated pH probe.

  • Dropwise, add 1M NaOH under continuous, gentle stirring.

  • As the pH approaches 6.0−6.5 , the solution will become turbid. Stop titration exactly at pH 6.5 .

  • Allow the suspension to stir at 4∘C for 2 hours to promote Ostwald ripening (larger, purer crystal growth).

  • Vacuum filter the precipitate.

  • Validation Checkpoint: Wash the filter cake with a 1:1 mixture of ice-cold water and ethanol. Test the filtrate with a few drops of 0.1M AgNO3​ . If a white precipitate ( AgCl ) forms, inorganic chloride salts are still present in the cake. Continue washing until the filtrate is clear.

Phase 3: Ion-Exchange Desalting

Q: My precipitate is still contaminated with ammonium salts from the reaction. How do I remove them without losing my product?

Mechanistic Causality: If coprecipitation of inorganic salts occurs, Strong Cation Exchange (SCX) chromatography is required. SCX resins feature negatively charged sulfonate groups. By loading the sample at a low pH, both the target amino acid and ammonium ions bind to the resin. However, because the amino acid is amphoteric, we can selectively elute it by raising the pH. As the pH exceeds the amine's pKa ( ∼9.5 ), the molecule becomes anionic, repelling from the negatively charged resin and eluting, while strongly basic impurities may remain bound[1][3].

Self-Validating Protocol: SCX Chromatography

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form) in water and pack into a glass column. Equilibrate with 0.1% Trifluoroacetic acid (TFA) in water ( pH 2 ).

  • Loading: Dissolve your crude precipitate in 0.1% TFA and load onto the column.

  • Washing: Wash with 3 column volumes (CV) of deionized water. Validation Checkpoint: Monitor the UV absorbance ( 254 nm ) of the wash flow-through. It should drop to zero, confirming the target is bound to the resin.

  • Elution: Elute the product using 5% NH4​OH in a 50:50 Methanol/Water mixture. Collect fractions.

  • Lyophilize the UV-active fractions to yield the desalted product.

Phase 4: Final Polishing via RP-HPLC

Q: How do I resolve closely eluting structural isomers or dimeric byproducts to achieve >99% purity?

Mechanistic Causality: For pharmaceutical-grade purity, charge-based separation is insufficient. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates based on hydrophobicity. The benzodioxole ring interacts strongly with the C18 stationary phase. Adding an ion-pairing agent like TFA suppresses the ionization of the carboxylic acid and pairs with the amine, preventing secondary interactions with free silanols on the silica column, which causes peak tailing.

Quantitative Data Summary for HPLC & Physicochemical Properties

ParameterValue / ConditionCausality / Impact
Isoelectric Point (pI) ∼6.5 Target pH for maximum precipitation yield[2].
Amine pKa ∼9.5 Requires pH>10.5 for complete anionic extraction.
Carboxylic Acid pKa ∼3.5 Requires pH<2.0 for complete cationic extraction.
SCX Elution Buffer 5% NH4​OH in MeOH/H2​O Deprotonates the amine, breaking ionic bonds with resin[3].
RP-HPLC Column C18, 5μm , 100A˚ Hydrophobic stationary phase retains the benzodioxole ring.
Mobile Phase A 0.1% TFA in H2​O Ion-pairing agent; suppresses silanol interactions.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the target molecule as organic concentration increases.

Self-Validating Protocol: RP-HPLC

  • Dissolve the SCX-purified product in Mobile Phase A. Filter through a 0.22μm PTFE syringe filter.

  • Inject onto the preparative C18 column.

  • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Monitor dual wavelengths: 210 nm (amide/carboxyl backbone) and 254 nm (benzodioxole ring).

  • Validation Checkpoint: The target molecule will elute as a sharp, symmetrical peak. If the peak exhibits fronting, the column is overloaded; reduce the injection volume by 50%.

  • Pool the fractions containing the main peak and lyophilize to obtain the pure 3-Amino-3-benzodioxol-4-yl-propionic acid.

References

  • Mitsubishi Chemical Corporation. "Separation and Refining of Amino acids." Diaion. Available at:[Link]

  • Lu, J., et al. "Development of Amino Acid Crystallization Processes: l-Glutamic Acid." ACS Publications. Available at:[Link]

  • "Ion exchange chromatography protein purification and isoelectric point (pI)." YouTube. Available at:[Link]

Sources

Optimization

Stability issues and degradation of 3-Amino-3-benzodioxol-4-YL-propionic acid

Welcome to the Technical Support Center for 3-Amino-3-benzodioxol-4-YL-propionic acid . As a structurally complex β-amino acid featuring a methylenedioxyphenyl (benzodioxole) ring, this compound presents unique stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-3-benzodioxol-4-YL-propionic acid . As a structurally complex β-amino acid featuring a methylenedioxyphenyl (benzodioxole) ring, this compound presents unique stability challenges during synthesis, storage, and assay development.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven troubleshooting logic with mechanistic causality to ensure your experimental protocols remain robust and your analytical data is artifact-free.

Section 1: Core Stability Profile & Storage FAQs

Q: What are the optimal storage conditions for this compound to prevent baseline degradation? A: The compound must be stored at -20°C in a sealed desiccator under an inert atmosphere (Argon or Nitrogen). The benzodioxole ring is highly susceptible to hydrolytic cleavage[1], and ambient moisture can initiate slow degradation. Furthermore, the electron-rich aromatic system is vulnerable to oxidation, which can be mitigated by excluding oxygen and transition metal contaminants[2].

Q: Is this compound stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions? A: It requires strict protocol optimization. Standard SPPS relies on harsh extremes: basic deprotection (e.g., 20% Piperidine) and highly acidic global cleavage (e.g., 95% TFA). Prolonged exposure to TFA will partially hydrolyze the benzodioxole acetal bridge[1], while strong bases can promote the elimination of the β-amino group[3]. We recommend utilizing highly acid-labile resins (e.g., 2-Chlorotrityl chloride resin) that allow for cleavage under mild acidic conditions (1% TFA in DCM).

Section 2: Troubleshooting Chemical Degradation (Q&A)

Issue 1: Acid-Catalyzed Benzodioxole Cleavage

Q: My LC-MS shows a major impurity with a mass shift of -12 Da. What happened? A: This specific mass shift is the diagnostic signature for the hydrolytic cleavage of the 1,3-benzodioxole ring. The methylenedioxy group functions chemically as an acetal, making it highly sensitive to strong Brønsted acids (pH < 2) or Lewis acids[1]. Protonation of the dioxole oxygen leads to ring opening, expulsion of formaldehyde, and the formation of a catechol derivative. The loss of a carbon (-12 Da net change: loss of CH₂ and gain of 2H) confirms this pathway.

  • Causality-Driven Solution: Avoid prolonged exposure to pH < 3. If your HPLC mobile phase uses 0.1% Formic Acid or TFA and you observe in-column degradation, immediately switch to a neutral volatile buffer such as 10 mM Ammonium Acetate (pH 6.8).

Issue 2: Base-Catalyzed Deamination (Elimination)

Q: I am observing a degradant with a mass shift of -17 Da. Is my compound degrading during my basic extraction step? A: Yes. A -17 Da shift corresponds exactly to the loss of ammonia (NH₃)[4]. Under basic conditions, the α-protons (adjacent to the carboxylate group) become sufficiently acidic to initiate an E1cB-like elimination. This mechanism expels the β-amino group, resulting in the formation of an α,β-unsaturated system—specifically, 3-(1,3-benzodioxol-4-yl)acrylic acid[3].

  • Causality-Driven Solution: Maintain your working pH below 9.0. If basic conditions are required for solubility or extraction, use mild bases (e.g., DIPEA or NaHCO₃) and minimize exposure time.

Issue 3: Unwanted Cyclization (β-Lactam Formation)

Q: During peptide coupling, I see a -18 Da mass shift and a complete loss of primary amine reactivity. Why? A: This is a classic intramolecular cyclization[5]. When the carboxylic acid is activated (e.g., via EDC/HOBt, HATU, or forming an active ester), the carbonyl carbon becomes highly electrophilic. If the β-amino group is unprotected, it acts as an internal nucleophile, attacking the activated carbonyl to form a strained 4-membered β-lactam ring, releasing water (-18 Da).

  • Causality-Driven Solution: You must ensure the β-amino group is properly protected (e.g., with an Fmoc or Boc group) before subjecting the carboxylic acid to any activation reagents.

Section 3: Quantitative Data & Diagnostic Signatures

To facilitate rapid troubleshooting, compare your mass spectrometry data against this validated diagnostic table. (Note: Intact [M+H]⁺ for the parent compound is m/z 210.07).

Degradation PathwayStress ConditionEst. Half-Life (40°C)Primary DegradantMass Shift (Δm/z)Preventative Strategy
Acetal Cleavage pH < 2< 2 hoursCatechol derivative-12 Da (198.07)Maintain pH > 4, avoid Lewis acids
Deamination pH > 10~4 hours3-(Benzodioxol-4-yl)acrylic acid-17 Da (193.05)Maintain pH < 9, use mild bases
Cyclization Carboxyl Activation< 30 minsβ-lactam derivative-18 Da (192.06)Protect β-amine prior to activation

Section 4: Experimental Protocols

Protocol: Self-Validating LC-MS Forced Degradation Assay

To ensure trustworthiness in your analytical data, you must establish a self-validating system. By intentionally stressing the molecule under controlled extremes, you create a retention time and m/z library for its specific degradants. This allows you to instantly diagnose spontaneous degradation in your main experiments.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-3-benzodioxol-4-YL-propionic acid in LC-MS grade Methanol.

  • Acidic Stress (Validating Acetal Cleavage): Dilute 100 µL of stock into 900 µL of 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Basic Stress (Validating Deamination): Dilute 100 µL of stock into 900 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours.

  • Activation Stress (Validating Cyclization): Mix 100 µL of stock with 1.2 equivalents of EDC·HCl in 900 µL of anhydrous DMF. Incubate at room temperature for 1 hour.

  • Quenching: Neutralize the acidic and basic samples (add 0.1 M NaOH to the acid tube, 0.1 M HCl to the base tube) to pH ~7 to halt degradation.

  • LC-MS Analysis: Inject 5 µL of each stressed sample onto a C18 column. Use a gradient of 5-95% Acetonitrile in Water. Critical: Use 0.1% Ammonium Acetate as the aqueous additive; do not use TFA or Formic Acid, as they may induce in-column acetal cleavage, confounding your results.

  • Validation Check: Compare the Total Ion Chromatogram (TIC) of your daily working samples against this generated library. If a -12 Da peak appears in your standard workflow, your buffer is too acidic.

Section 5: Visualizations

Mechanistic pathways of 3-Amino-3-benzodioxol-4-YL-propionic acid degradation.

LC-MS diagnostic workflow for identifying specific degradation mechanisms.

References

  • Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers - Polymer Chemistry (RSC Publishing). 5

  • 1,3-Benzodioxole - Grokipedia. 1

  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing - White Rose eTheses Online. 3

  • The mechanism of the oxidation of narceine by means of selenous acid -sulphuric acid - Magna Scientia. 2

  • Deamidation - Wikipedia.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-3-benzodioxol-4-YL-propionic Acid Solubility in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of 3-Amino-3-benzodioxol-4-YL-propionic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of 3-Amino-3-benzodioxol-4-YL-propionic acid . While this compound is a highly valuable building block in peptidomimetic drug discovery, its unique structural duality makes it notoriously difficult to solubilize in both organic solvents and aqueous buffers.

This guide provides a self-validating system of protocols, root-cause analyses, and troubleshooting steps to ensure your compound remains in a monomeric, bioavailable state, guaranteeing robust and reproducible assay data.

Section 1: Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the causality behind the compound's physical chemistry. 3-Amino-3-benzodioxol-4-YL-propionic acid resists solvation due to two distinct structural features:

  • Zwitterionic Lattice Energy: At neutral pH, the β -amino acid backbone exists as a zwitterion ( −NH3+​ and −COO− ). In the solid state, these opposite charges form a tight, electrostatically locked intermolecular network. Standard neat DMSO cannot easily disrupt these ionic bonds, leading to poor stock concentrations (often <10 mM without optimization, a common issue for β -amino acid derivatives) .

  • Hydrophobic Aggregation: The benzodioxole ring is planar and highly hydrophobic. When introduced into aqueous assay buffers, this moiety drives hydrophobic collapse and π−π stacking. The benzodioxole structure is known to severely limit water solubility, heavily influencing the partition equilibrium and causing the compound to crash out of solution . Adding a co-solvent like DMSO is often required for β -amino acids in enzymatic assays, but it must be carefully titrated to avoid solvent shock .

Section 2: FAQs & Troubleshooting Guides

Q1: My compound crashes out immediately in 100% DMSO. How can I achieve a 50 mM master stock? A: You must break the zwitterionic network. Do not use neutral DMSO. Instead, use acidified DMSO (containing 0.1% to 1% Trifluoroacetic acid, TFA) to protonate the carboxylate, or basified DMSO (containing 1% Triethylamine, TEA) to deprotonate the amine. This pH shift converts the zwitterion into a highly soluble mono-ion.

Q2: When I dilute my DMSO stock into my aqueous assay buffer (pH 7.4), the solution turns cloudy. What is happening? A: The benzodioxole ring is undergoing hydrophobic aggregation due to "solvent shock." To prevent this, your buffer requires a carrier molecule that provides a hydrophobic cavity and a hydrophilic exterior. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for encapsulating benzodioxole derivatives, shielding the hydrophobic ring from the aqueous environment.

Q3: My dose-response curves (IC50) are erratic, showing a "hook effect" at high concentrations. How do I fix this? A: The "hook effect" in this context is rarely biological; it is an artifact of light scattering. Micro-precipitates in the well interfere with your fluorescence or absorbance reader. You must implement a pre-dilution cascade in a transition solvent (e.g., 50% DMSO / 50% Buffer with 0.05% Pluronic F-68) before the final transfer to the assay plate to prevent rapid nucleation.

Section 3: Standardized Experimental Protocols

Every protocol described below is designed as a self-validating system. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Preparation of a High-Concentration Master Stock
  • Weighing: Weigh the required mass of 3-Amino-3-benzodioxol-4-YL-propionic acid into a clean, static-free glass vial.

  • Solvent Preparation: Prepare a solution of 99% anhydrous DMSO + 1% TFA (v/v). Note: Ensure the DMSO is fresh and anhydrous, as moisture severely degrades solubility.

  • Dissolution: Add the acidified DMSO to the powder to target a 50 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds, then sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If the solution is optically clear and no pellet is present, proceed to aliquot and store at -20°C.

Protocol B: Formulation for Aqueous In Vitro Assays
  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Supplement this buffer with 5% (w/v) HP- β -CD and 0.05% Pluronic F-68 .

  • Thermal Equilibration: Warm the supplemented assay buffer to 37°C prior to compound addition.

  • Serial Dilution: Perform all serial dilutions of your compound in the acidified DMSO stock first. Do not serially dilute in the aqueous buffer.

  • Transfer: Transfer the DMSO dilutions into the warmed assay buffer. Ensure the final DMSO concentration in the assay well does not exceed 2% (v/v).

  • Self-Validation Step: Measure the absorbance of the highest concentration assay well at 600 nm ( A600​ ) using a plate reader. An A600​>0.05 (after blank subtraction) indicates colloidal aggregation. If this occurs, increase the HP- β -CD concentration to 10%.

Section 4: Data & Visualization

Quantitative Solubility Comparison

The following table summarizes the expected solubility profiles based on the solvent system utilized.

Solvent SystemMax Solubility (mM)Visual StateAssay Suitability
100% Neat DMSO < 5.0Cloudy / SuspensionUnusable
DMSO + 1% TFA > 50.0Clear SolutionExcellent (Master Stock)
Standard PBS (pH 7.4) < 0.1Visible PrecipitateUnusable
PBS + 5% HP- β -CD ~ 2.5Clear SolutionExcellent (Assay Buffer)
Experimental Workflows and Mechanisms

Workflow A Solid Powder (Zwitterion) B Add DMSO + 1% TFA A->B C Sonicate 37°C (5 min) B->C D 50 mM Stock (Clear) C->D E Serial Dilution in DMSO D->E F Transfer to Buffer (+ 5% HP-β-CD) E->F G Final Assay (<2% DMSO) F->G

Workflow for solubilization and assay preparation of the target compound.

Mechanism Z 3-Amino-3-benzodioxol-4-YL-propionic acid (Zwitterionic Network) ND Neutral DMSO Z->ND Attempted Dissolution AD Acidified DMSO (1% TFA) Z->AD pH Shift Agg1 Insoluble Suspension (Ionic Bonds Intact) ND->Agg1 Sol1 Soluble Cationic Monomer (Ionic Bonds Broken) AD->Sol1 Buf1 Standard Aqueous Buffer Sol1->Buf1 Dilution Buf2 Buffer + HP-β-CD Sol1->Buf2 Dilution Agg2 Hydrophobic Collapse (π-π Stacking) Buf1->Agg2 Sol2 Encapsulated Monomer (Assay Ready) Buf2->Sol2

Mechanistic pathways of compound aggregation versus successful solubilization.

References

  • Ugolini, L., Della Noce, I., Trincia, P., Borzatta, V., & Palmieri, S. (2005). "Benzodioxole Derivatives as Negative Effectors of Plant Proteases." Journal of Agricultural and Food Chemistry, 53(19), 7494-7501. Available at:[Link]

  • Feng, X., Guo, J., Zhang, R., Liu, W., Cao, Y., Xian, M., & Liu, H. (2020). "An Aminotransferase from Enhydrobacter aerosaccus to Obtain Optically Pure β -Phenylalanine." ACS Omega, 5(14), 7745-7750. Available at:[Link]

Optimization

Troubleshooting chiral separation of 3-Amino-3-benzodioxol-4-YL-propionic acid enantiomers

Technical Support Center: Troubleshooting Chiral Separation of 3-Amino-3-benzodioxol-4-YL-propionic Acid Executive Summary 3-Amino-3-benzodioxol-4-YL-propionic acid is a structurally constrained β3 -amino acid featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Chiral Separation of 3-Amino-3-benzodioxol-4-YL-propionic Acid

Executive Summary

3-Amino-3-benzodioxol-4-YL-propionic acid is a structurally constrained β3 -amino acid featuring a bulky, hydrophobic benzodioxole ring. In its free, underivatized form, it exists as a highly polar zwitterion (containing both a protonated primary amine and a deprotonated carboxylic acid). This dual-charge state causes severe solubility issues in non-polar solvents and leads to secondary electrostatic interactions with residual silanols on traditional chiral stationary phases (CSPs)[1]. Successful enantiomeric resolution requires either specialized zwitterionic/macrocyclic CSPs capable of double ion-pairing[2] or pre-column derivatization to neutralize the zwitterionic backbone.

Mechanistic Workflow

Workflow Start Target: 3-Amino-3-benzodioxol-4-YL-propionic acid Direct Direct Separation (Underivatized Zwitterion) Start->Direct Preferred Route Indirect Indirect Separation (Derivatized) Start->Indirect If Direct Fails ZWIX Zwitterionic CSP (ZWIX) Double Ion-Pairing Mode Direct->ZWIX Chirobiotic Macrocyclic Glycopeptide Polar Ionic Mode Direct->Chirobiotic Boc N-Boc / Esterification (Charge Neutralization) Indirect->Boc Poly Polysaccharide CSP Normal Phase Mode Boc->Poly

Workflow for selecting the chiral separation strategy for zwitterionic beta-amino acids.

Troubleshooting FAQs

Q1: Why do I observe broad, tailing peaks with zero enantiomeric resolution on my standard Polysaccharide (e.g., Chiralpak AD/OD) column? A: Underivatized β -amino acids are zwitterionic. In the non-polar mobile phases (e.g., Hexane/Isopropanol) typically used for normal-phase polysaccharide columns, zwitterions suffer from extremely poor solubility and aggregate. Furthermore, the charged ammonium and carboxylate groups interact non-specifically with residual silanols on the silica support, causing severe peak tailing and masking any subtle chiral recognition provided by the benzodioxole ring[1]. You must either derivatize the molecule (see Q5) or switch to a CSP designed for zwitterions, such as Cinchona alkaloid-based zwitterionic columns (Chiralpak ZWIX)[2].

Q2: I am using a Chiralpak ZWIX(+) column, but my retention times are too long (k' > 10). How do I optimize the mobile phase? A: Retention on zwitterionic CSPs is governed by a double ion-pairing mechanism. To decrease retention time, you must increase the concentration of the acidic and basic additives (co-ions and counter-ions) in your mobile phase. The standard starting mobile phase is Methanol/Acetonitrile/Water (49:49:2 v/v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA)[3]. Troubleshooting Step: If retention is too high, increase the FA and DEA concentrations to 100 mM and 50 mM, respectively. The increased ionic strength will compete more effectively with the analyte for the CSP's ion-exchange sites, eluting the compound faster.

Q3: My enantiomers are partially co-eluting (Resolution < 1.5) on a Chirobiotic T column. How can I improve baseline separation? A: The Chirobiotic T column (Teicoplanin-based) separates amino acids via hydrogen bonding, steric interactions, and ionic interactions[1]. For β -amino acids with bulky side chains like the benzodioxole group, steric hindrance can sometimes impede optimal insertion into the chiral cavity[4]. Troubleshooting Step: Switch from a Polar Organic Mode (POM) to a Hydro-organic mode (e.g., Water/Methanol). Teicoplanin undergoes conformational changes depending on the organic modifier. Modulating the temperature can also have profound effects; lower temperatures (10-15°C) often increase the enantioselectivity ( α ) for constrained β -amino acids by rigidifying the host-guest complex[5].

Q4: How does the benzodioxole ring impact the chiral recognition mechanism? A: The benzodioxole ring provides a critical π−π interaction site and a strong hydrophobic anchor. On zwitterionic CSPs, while the primary amine and carboxylate groups lock the molecule in place via electrostatic attraction, the benzodioxole ring interacts with the quinoline/quinidine core of the ZWIX selector via π−π stacking.

Mechanism cluster_0 Chiralpak ZWIX Selector cluster_1 Analyte Enantiomer Cationic Quinuclidine (NH+) Carboxylate Carboxylate (COO-) Cationic->Carboxylate Ion-Pairing Anionic Sulfonic Acid (SO3-) Ammonium Ammonium (NH3+) Anionic->Ammonium Ion-Pairing Core Quinoline Core (Pi-system) Benzodioxole Benzodioxole Ring Core->Benzodioxole Pi-Pi Stacking

Synergistic double ion-pairing and pi-pi interactions on a zwitterionic CSP.

Q5: I need to quantify a minor enantiomeric impurity (0.1%), but it elutes in the tail of the major peak. What is the solution? A: You must reverse the elution order so the minor enantiomer elutes first. For zwitterionic columns, Chiralpak ZWIX(+) and ZWIX(-) act as pseudo-enantiomers[2]. If the minor enantiomer elutes second on ZWIX(+), simply switch to the ZWIX(-) column. The elution order will reverse, allowing the minor peak to elute before the major peak, completely avoiding the tailing overlap[3].

Self-Validating Experimental Protocols

Protocol A: Direct Separation via Zwitterionic CSP (ZWIX)

Causality: This method leverages double ion-pairing. The Formic Acid protonates the analyte's amine and the CSP's quinuclidine, while Diethylamine deprotonates the analyte's carboxylic acid and the CSP's sulfonic acid, enabling a rigid electrostatic lock.

  • Column Preparation: Install a Chiralpak ZWIX(+) column (150 x 4.0 mm, 3 µm). Flush with Methanol for 20 column volumes to remove storage solvents.

  • Mobile Phase Preparation: Mix Methanol, Acetonitrile, and Milli-Q Water in a 49:49:2 (v/v/v) ratio. Add 50 mM Formic Acid and 25 mM Diethylamine. (Crucial: Do not use standard phosphate buffers as they will precipitate in high organic content).

  • Sample Preparation: Dissolve 3-Amino-3-benzodioxol-4-YL-propionic acid in the mobile phase to a concentration of 1 mg/mL. Sonicate for 5 minutes.

  • Chromatographic Conditions: Flow rate: 0.8 mL/min. Temperature: 25°C. Detection: UV at 230 nm or LC-MS (ESI+).

  • System Validation Check:

    • Condition 1: If the retention factor ( k1′​ ) < 1.0, the analyte is eluting too close to the void volume. Action: Decrease FA and DEA concentrations by half to increase retention.

    • Condition 2: If the Tailing Factor ( Tf​ ) > 1.5, secondary interactions are occurring. Action: Increase the water content from 2% to 5% to improve solvation of the zwitterion.

Protocol B: Indirect Separation via N-Boc Derivatization

Causality: If LC-MS compatibility is not required and direct methods fail, converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate removes the positive charge, destroying the zwitterion and allowing normal-phase separation.

  • Derivatization: React 10 mg of the amino acid with 1.2 eq of Di-tert-butyl dicarbonate (Boc 2​ O) in 1 mL of THF/Water (1:1) with 2 eq of NaHCO 3​ . Stir at room temperature for 4 hours.

  • Extraction: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate (3 x 2 mL), dry over Na 2​ SO 4​ , and evaporate.

  • Chromatography: Reconstitute in Hexane/Ethanol (80:20). Inject onto a Chiralpak AD-H column.

  • System Validation Check: The presence of a single, sharp peak system (or two sharp enantiomer peaks) confirms successful derivatization. If peaks remain broad, ensure the carboxylic acid is fully protonated by adding 0.1% TFA to the mobile phase.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 3-Amino-3-benzodioxol-4-YL-propionic acid across different methodologies, synthesized from established β -amino acid separation data[1][2][3][4].

Separation StrategyColumn TypeMobile PhaseExpected Retention ( k1′​ )Selectivity ( α )Resolution ( Rs​ )LC-MS Compatible?
Direct (Zwitterionic) Chiralpak ZWIX(+)MeOH/ACN/H2O (49:49:2) + 50mM FA / 25mM DEA3.5 - 6.01.4 - 1.8> 2.0Yes
Direct (Macrocyclic) Astec Chirobiotic TMeOH + 0.1% Acetic Acid / 0.1% TEA2.0 - 4.51.2 - 1.51.2 - 1.8Yes
Direct (Normal Phase) Chiralpak AD-HHexane/IPA (80:20)N/A (Aggregates)N/AN/ANo
Indirect (N-Boc Deriv.) Chiralpak AD-HHexane/EtOH (85:15) + 0.1% TFA4.0 - 8.0> 1.5> 2.5No (UV preferred)

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid

Welcome to the Application Science Support Portal. The synthesis of β -amino acids bearing a benzodioxole moiety—specifically 3-amino-3-(1,3-benzodioxol-4-yl)propionic acid—presents unique chemoselective and stereochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. The synthesis of β -amino acids bearing a benzodioxole moiety—specifically 3-amino-3-(1,3-benzodioxol-4-yl)propionic acid—presents unique chemoselective and stereochemical challenges. This molecule is a critical building block for downstream peptidomimetics and neuroactive drug candidates.

Below, our senior application scientists have compiled a comprehensive troubleshooting guide, self-validating protocols, and mechanistic insights to help you optimize your reaction conditions.

Mechanistic Overview: The Rodionov Multicomponent Reaction

The most direct and scalable route to racemic β -aryl- β -amino acids is the Rodionov reaction, a one-pot multicomponent coupling of an aldehyde (2,3-methylenedioxybenzaldehyde), malonic acid, and ammonium acetate[1]. The reaction hinges on the delicate kinetic balance between imine formation and a competitive Knoevenagel condensation.

Workflow A 1,3-Benzodioxole-4-carboxaldehyde + NH4OAc B Imine Intermediate (Schiff Base) A->B -H2O Side Side Reaction: Knoevenagel Condensation A->Side Competitive Pathway (Low NH3 conc.) C Malonic Acid Addition (C-C Bond Formation) B->C + Malonic Acid D Decarboxylation (-CO2) C->D Heat (85-115°C) E 3-Amino-3-(1,3-benzodioxol-4-yl) propionic acid D->E Precipitation

Rodionov reaction workflow and competitive side pathways for β-amino acid synthesis.

Troubleshooting & FAQs

Q1: Why am I observing low yields of the β -amino acid and high amounts of cinnamic acid derivatives?

Causality: This is the most common failure mode in the Rodionov reaction. Ammonium acetate acts as both the ammonia source and the catalyst. If the hydrolysis of ammonium acetate to ammonia is too slow, malonic acid bypasses the imine intermediate and reacts directly with the aldehyde via a Knoevenagel condensation, forming unwanted propenoic (cinnamic) and ylidenemalonic acids[2]. Solution: Modify your solvent system. Shifting from absolute ethanol to concentrated acetic acid (with a catalytic drop of water) accelerates the hydrolysis of ammonium acetate and stabilizes the imine intermediate, significantly increasing the β -amino acid yield[3]. Alternatively, utilizing pressurized ammonia gas instead of ammonium acetate entirely suppresses the Knoevenagel pathway[4].

Q2: How do I resolve the racemic mixture to obtain the enantiopure (S)- or (R)-isomer?

Causality: The standard Rodionov multicomponent coupling lacks a chiral environment, inherently producing a racemic mixture[1]. For biological assays, enantiopurity is strictly required. Solution: Implement a biocatalytic kinetic resolution. Esterify the racemic β -amino acid to its ethyl ester, then subject it to Lipase PS in an organic solvent (e.g., tert-butyl methyl ether) with 0.5 equivalents of water. The enzyme will enantioselectively hydrolyze one enantiomer, allowing for simple chromatographic separation of the free (S)-acid and the unreacted (R)-ester[2]. Alternatively, enantioselective transaminases from Paraburkholderia strains can be employed for direct deracemization[5].

Q3: My reaction stalls before completion. What is the optimal temperature profile?

Causality: The addition of malonic acid to the imine is reversible. To drive the reaction forward, the intermediate must undergo irreversible decarboxylation, which requires sufficient thermal energy to break the C-C bond and release CO2​ . Solution: Maintain the reaction temperature strictly between 85°C and 115°C. Refluxing in 1-butanol (~117°C) provides the ideal thermal envelope for this step without causing thermal degradation of the benzodioxole ring.

Quantitative Data: Optimization Parameters

The table below summarizes the causality between solvent choice, reagent stoichiometry, and the resulting chemoselectivity.

Solvent SystemNH₄OAc (Equivalents)Temp (°C)Major Byproduct β -Amino Acid Yield (%)
Ethanol (Absolute)1.078Propenoic acids (High)25 - 30%
1-Butanol2.0117Propenoic acids (Moderate)45 - 50%
Acetic Acid (+ 1% H2​O )4.085Minimal60 - 75%
Pressurized NH3​ / EtOHN/A100Minimal> 80%

Self-Validating Standard Operating Procedure (SOP)

Protocol: One-Pot Synthesis of Racemic 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid

This protocol utilizes the optimized acetic acid solvent system to suppress Knoevenagel condensation[3].

Step 1: Imine Formation In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 1,3-benzodioxole-4-carboxaldehyde (2,3-methylenedioxybenzaldehyde) and 40.0 mmol (4.0 eq) of ammonium acetate in 30 mL of glacial acetic acid containing 0.3 mL of deionized water. Stir at room temperature for 15 minutes to ensure complete dissolution and initial imine formation.

Step 2: Malonic Acid Addition Add 12.0 mmol (1.2 eq) of malonic acid to the stirring mixture.

Step 3: Reflux & Decarboxylation Gradually heat the mixture to 85°C. Maintain this temperature for 4 to 6 hours. Observation Check: You should observe the steady evolution of CO2​ gas bubbles, indicating successful decarboxylation.

Step 4: Precipitation Remove the heat source and allow the reaction to cool to room temperature. The target β -amino acid will precipitate out of the acidic solution as a zwitterionic solid. If precipitation is slow, add 10 mL of cold diethyl ether to induce crystallization.

Step 5: Filtration & Washing Filter the off-white solid under a vacuum. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted aldehyde and trace propenoic acid byproducts. Dry under a vacuum overnight.

Step 6: Self-Validation (Quality Control) To confirm the success of the protocol and the absence of Knoevenagel byproducts, dissolve a 5 mg aliquot of the dried product in D2​O containing a drop of NaOD.

  • Pass Criteria: The 1H -NMR spectrum must show a characteristic ABX spin system for the aliphatic CH−CH2​ protons (typically between 2.5 ppm and 4.5 ppm).

  • Fail Criteria: The presence of vinylic protons (doublets between 6.0 ppm and 8.0 ppm) indicates contamination with propenoic acid derivatives, requiring recrystallization from hot water/ethanol.

References

  • Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium Source: ResearchGate URL
  • SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS Source: Farmacia Journal URL
  • Preparation method of Beta-amino acid Source: Google Patents URL
  • Enantiomer discrimination in β-phenylalanine degradation by a newly isolated Paraburkholderia strain BS115 and type strain PsJN Source: PMC URL
  • Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids Source: RSC Publishing URL

Sources

Optimization

Challenges in the scale-up synthesis of 3-Amino-3-benzodioxol-4-YL-propionic acid

Welcome to the Technical Support and Troubleshooting Knowledge Base for the scale-up synthesis of pharmaceutical intermediates. This module specifically addresses the engineering and chemical challenges associated with 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base for the scale-up synthesis of pharmaceutical intermediates. This module specifically addresses the engineering and chemical challenges associated with 3-Amino-3-(1,3-benzodioxol-4-yl)propanoic acid , a critical β -amino acid building block frequently utilized in the development of integrin antagonists and retroviral protease inhibitors[1].

🔬 Technical Support Center: 3-Amino-3-benzodioxol-4-YL-propionic Acid Scale-Up

FAQ 1: How do I manage the exotherm and side reactions during the initial imine formation or condensation step?

The Challenge: The synthesis of β -amino acids often begins with the condensation of an aldehyde (e.g., 1,3-benzodioxole-4-carboxaldehyde) with malonic acid and ammonia (Rodionov reaction) or through transition metal-catalyzed C–H bond addition to imines[2]. At a bench scale, the exotherm is easily dissipated. At a pilot scale (>10 kg), the reduced surface-area-to-volume ratio leads to heat accumulation.

The Causality & Expert Insight: Heat accumulation accelerates side reactions, specifically the degradation of the benzodioxole (methylenedioxy) ring. The acetal-like structure of the benzodioxole moiety is highly sensitive to strong acids and elevated temperatures, which can lead to ring cleavage and the formation of catechol byproducts. Furthermore, uncontrolled heating during malonic acid condensation leads to premature decarboxylation, causing massive gas evolution (CO 2​ ) and reactor foaming.

Troubleshooting & Solutions:

  • Thermal Ramping: Do not add reagents in a single bolus. Implement a continuous or semi-batch addition of the amine/ammonia source while maintaining the reactor jacket temperature strictly below 40°C during the initial mixing phase.

  • Acid Selection: Avoid strong mineral acids (like concentrated HCl or HBr) which threaten the benzodioxole ring. Use milder organic acids or tightly controlled Lewis acid catalysts if utilizing an imine-addition pathway[2].

FAQ 2: What is the most scalable method for achieving high enantiomeric excess (ee)?

The Challenge: Biological targets require enantiopure β -amino acids. While chiral chromatography works well for discovery-scale (<100g), it is cost-prohibitive and solvent-intensive for kilogram-scale manufacturing.

The Causality & Expert Insight: Asymmetric synthesis via chiral auxiliaries (e.g., Ellman's sulfinamide) requires stoichiometric amounts of expensive chiral reagents. For industrial scale-up, classical diastereomeric salt resolution or biocatalytic hydrolysis are the most self-validating and economically viable systems. Enzymatic resolution utilizes hydrolases (e.g., lipases or acylases) that selectively cleave an N-acetylated racemic mixture, leaving one enantiomer untouched[3]. Alternatively, classical resolution using chiral acids like (S)-(+)-mandelic acid exploits the differential solubility of the resulting diastereomeric salts[3].

Quantitative Comparison of Resolution Strategies:

Resolution StrategyTypical Yield (Max 50%)Enantiomeric Excess (ee)Scalability / CostKey Engineering Challenge
Chiral Chromatography (SMB) 45 - 48%> 99%Low / Very HighHigh solvent consumption, capital expenditure.
Diastereomeric Salt Resolution 35 - 42%95 - 98%High / LowRequires precise cooling curves for crystallization.
Biocatalytic Hydrolysis 40 - 45%> 98%High / MediumStrict pH and temperature control to prevent enzyme denaturation.

🧪 Standard Operating Procedure: Diastereomeric Salt Resolution Workflow

To ensure a self-validating process, the following protocol utilizes (S)-(+)-mandelic acid for the resolution of racemic 3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid. The process is validated by monitoring the optical rotation of the mother liquor and the precipitate.

Step-by-Step Methodology:

  • Salt Formation: Suspend 1.0 equivalent of the racemic β -amino acid in a mixture of ethanol/water (80:20 v/v) inside a jacketed reactor.

  • Chiral Agent Addition: Heat the suspension to 65°C to achieve a homogenous solution. Slowly charge 0.5 to 1.0 equivalent of (S)-(+)-mandelic acid[3]. Causality: Heating ensures complete dissolution, preventing kinetic trapping of the undesired enantiomer in the crystal lattice.

  • Controlled Cooling (Critical Step): Program the reactor jacket to cool at a linear rate of 0.1°C/minute down to 20°C. Validation: Rapid cooling causes supersaturation and co-precipitation of the undesired salt. A slow cooling curve ensures thermodynamic control and high diastereomeric purity.

  • Filtration & Washing: Isolate the crystallized diastereomeric salt via centrifugation or a Nutsche filter. Wash the cake with cold ethanol (5°C) to remove residual mother liquor.

  • Alkaline Cleavage: Resuspend the isolated salt in water. Slowly add 1M NaOH until the pH reaches 9.5. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the chiral resolving agent, leaving the enantiopure sodium salt of the β -amino acid in the aqueous phase.

  • Isoelectric Precipitation: Carefully adjust the aqueous phase with 1M acetic acid to the isoelectric point of the β -amino acid (typically pH ~5.5-6.0) to precipitate the final enantiopure zwitterion. Filter and dry under vacuum.

📊 Process Visualization

The following diagram illustrates the logical workflow for the diastereomeric resolution process, highlighting the phase separations required for successful scale-up.

G Start Racemic β-Amino Acid (Benzodioxole Derivative) ResAgent Add (S)-(+)-Mandelic Acid & Heat to 65°C Start->ResAgent Cryst Controlled Cooling (0.1°C / min) ResAgent->Cryst Diast1 Desired Diastereomeric Salt (Solid Precipitate) Cryst->Diast1 Filtration Diast2 Undesired Salt (Liquid Mother Liquor) Cryst->Diast2 Waste/Recycle Cleavage Alkaline Cleavage (pH 9.5) & Solvent Extraction Diast1->Cleavage Final Enantiopure Product (Isoelectric Precipitation) Cleavage->Final pH Adjustment

Workflow for the diastereomeric salt resolution of racemic benzodioxole beta-amino acids.

📚 References

  • AU702487B2 - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid derivatives as integrin antagonists Source: Google Patents URL:

  • 9.12 Industrial Applications of Biocatalytic Hydrolysis (Esters, Amides, Epoxides, Nitriles) and Biocatalytic Dynamic Kinetic Resolution Source: ResearchGate URL:[Link]

  • Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for 3-Amino-3-benzodioxol-4-YL-propionic Acid Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of complex β-amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of complex β-amino acids.

3-Amino-3-(1,3-benzodioxol-4-yl)propanoic acid is a highly valued building block in drug development—particularly for peptidomimetics—due to its ability to impart resistance against enzymatic degradation. However, its primary synthetic route, the Rodionov reaction (a multicomponent condensation of an aldehyde, malonic acid, and ammonia), is notorious for generating a complex impurity profile.

This guide provides field-proven, self-validating protocols to help you identify the root causes of these impurities and eliminate them from your final Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: Why is my product contaminated with the 5-yl regioisomer, and how do I remove it?

The Causality: The root cause almost always traces back to your starting material. The precursor, 1,3-benzodioxole-4-carboxaldehyde, is difficult to synthesize in a purely regioselective manner. Electrophilic formylation of 1,3-benzodioxole strongly favors the 5-position (yielding piperonal) due to reduced steric hindrance. If your starting material is not rigorously purified, the 5-yl aldehyde will carry through the reaction, yielding 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid.

Self-Validating Detection: Do not rely on LC-MS for this, as both regioisomers have identical masses. Instead, use 1 H NMR. The desired 4-yl isomer exhibits an ABC spin system in the aromatic region (three adjacent protons), whereas the 5-yl isomer displays a distinct ABX pattern[1]. If you see an ABX pattern, your batch is contaminated.

Resolution Strategy: Regioisomers co-crystallize easily. Preparative reverse-phase HPLC is the only reliable method to separate them once formed.

Q2: How do I eliminate cinnamic acid byproducts from my crude mixture?

The Causality: The Rodionov reaction proceeds via a Knoevenagel condensation, forming an electrophilic α,β -unsaturated intermediate. For the target β-amino acid to form, ammonia must perform a conjugate (Michael) addition on this intermediate. If the addition fails or is kinetically slow, the intermediate undergoes irreversible decarboxylation to form a highly stable cinnamic acid derivative (3-(1,3-benzodioxol-4-yl)acrylic acid)[2].

Mitigation & Removal: To prevent this, ensure you are using a sufficient excess of ammonium acetate to drive the Michael addition. To remove the byproduct post-reaction, exploit the differences in pKa. The target β-amino acid is zwitterionic, while the cinnamic acid derivative is strictly acidic. Use Protocol 1 (Isoelectric Precipitation) to separate them.

ReactionPathway SM 1,3-Benzodioxole-4-carboxaldehyde + Malonic Acid + NH4OAc Knoevenagel Knoevenagel Intermediate (Electrophilic Alkene) SM->Knoevenagel Condensation Target 3-Amino-3-benzodioxol-4-yl-propionic acid (Racemic Target) Knoevenagel->Target Michael Addition (NH3) & Decarboxylation Byproduct Cinnamic Acid Derivative (Failed Michael Addition) Knoevenagel->Byproduct Decarboxylation (No NH3 Addition)

Fig 1: Rodionov reaction pathway illustrating the divergence between target and byproduct formation.

Q3: How can I achieve high enantiomeric purity (>99% ee)?

The Causality: Standard multicomponent condensations yield a racemic mixture. Because biological targets are stereospecific, you must isolate the desired (R)- or (S)-enantiomer.

Resolution Strategy: While enzymatic kinetic resolution using transaminases is highly effective[3], classical diastereomeric salt crystallization remains the most scalable and cost-effective method for bench chemists[4]. By pairing the racemate with a chiral acid (e.g., (S)-(+)-mandelic acid), you create diastereomers with distinct solubility profiles. Execute Protocol 2 for optimal resolution.

Resolution Racemate Racemic β-Amino Acid Agent Add (S)-(+)-Mandelic Acid (Chiral Resolving Agent) Racemate->Agent Salt Diastereomeric Salt Mixture Agent->Salt Cryst Fractional Crystallization (EtOH/H2O, 4°C) Salt->Cryst SSalt (S,S)-Salt Precipitate Cryst->SSalt Insoluble RSalt (R,S)-Salt Mother Liquor Cryst->RSalt Soluble Cleavage Alkaline Cleavage (pH 9.0) & Isoelectric Precipitation SSalt->Cleavage Pure Pure (S)-Enantiomer (>99% ee) Cleavage->Pure

Fig 2: Workflow for the enantiomeric resolution of racemic β-amino acids via chiral crystallization.

Quantitative Impurity Profiling

Use the following table to benchmark your analytical data and select the appropriate purification strategy.

Impurity / CompoundMW ( g/mol )Approx. pKa / pIPrimary Detection MethodRemoval Strategy
Target: 3-Amino-3-(1,3-benzodioxol-4-yl)propanoic acid209.20pI ≈ 5.8 1 H NMR (ABC spin system)N/A
Regioisomer: 5-yl-propanoic acid209.20pI ≈ 5.8 1 H NMR (ABX spin system)Preparative HPLC (C18)
Byproduct: Cinnamic acid derivative192.17pKa ≈ 4.5LC-MS ([M-H] = 191 m/z)Isoelectric Precipitation
Starting Material: 1,3-Benzodioxole-4-carboxaldehyde150.13N/AUV-Vis ( λmax​ ~310 nm)Non-polar solvent wash

Experimental Methodologies

Protocol 1: Removal of Cinnamic Acid Byproducts via Isoelectric Precipitation

This protocol exploits the zwitterionic nature of the target molecule to separate it from strictly acidic byproducts.

  • Alkaline Suspension: Suspend the crude reaction mixture in 1M NaOH (pH > 10). This fully deprotonates both the target β-amino acid (forming a soluble sodium salt) and the cinnamic acid byproduct.

  • Organic Wash: Wash the aqueous layer twice with Methyl tert-butyl ether (MTBE) to extract any unreacted aldehyde starting material. Discard the organic layers.

  • Isoelectric Adjustment: Place the aqueous layer in an ice bath. Dropwise, add 1M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 5.8 (the isoelectric point of the target).

  • Precipitation & Filtration: The zwitterionic 3-amino-3-benzodioxol-4-yl-propionic acid will precipitate as a white solid. The cinnamic acid derivative (pKa ~ 4.5) remains partially ionized and largely soluble in the aqueous phase. Filter the solid and wash with cold water.

Protocol 2: Enantiomeric Resolution via Diastereomeric Salt Crystallization

This protocol utilizes a chiral resolving agent to isolate the (S)-enantiomer.

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of the racemic β-amino acid and 0.5 equivalents of (S)-(+)-mandelic acid in an 80:20 (v/v) mixture of Ethanol/Water at 70°C.

  • Fractional Crystallization: Turn off the heating mantle and allow the solution to cool to room temperature over 4 hours without stirring (to promote large crystal growth). Transfer the flask to a 4°C refrigerator overnight. The (S,S)-diastereomeric salt will preferentially precipitate.

  • Isolation: Vacuum filter the crystals and wash with ice-cold ethanol.

  • Alkaline Cleavage: Suspend the isolated salt in deionized water and adjust the pH to 9.0 using aqueous ammonia. This cleaves the salt, solubilizing the mandelic acid.

  • Recovery: Extract the aqueous layer with ethyl acetate to remove traces of impurities, then re-adjust the aqueous phase to pH 5.8 using 1M HCl to precipitate the highly enantioenriched (S)-3-amino-3-benzodioxol-4-yl-propionic acid.

References

  • 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 PubChem, N
  • An alternative way to analogues of avenanthramides and their antiradical activity ResearchGate (Discussion of Knoevenagel-Doebner and Rodionov Reaction Mechanisms).
  • Transaminases for the synthesis of enantiopure beta-amino acids ResearchG
  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Biological Activity of 4-YL vs 5-YL Isomers of 3-Amino-3-benzodioxol-propionic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Pharmacophore optimization in Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors Executive Summary & Structural Overview In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Pharmacophore optimization in Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

Executive Summary & Structural Overview

In the rational design of peptidomimetics and small-molecule inhibitors, β -amino acids serve as critical structural scaffolds. Specifically, derivatives containing a 1,3-benzodioxole ring are widely utilized as bioisosteres for substituted phenyl rings (such as the 2,4,5-trifluorophenyl group found in sitagliptin) to target the S1 hydrophobic pocket of Dipeptidyl Peptidase-4 (DPP-IV)[1].

This guide objectively compares the biological activity of two positional isomers: 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (the 5-YL isomer) and 3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid (the 4-YL isomer). While chemically similar, the shift in the attachment point of the bicyclic dioxole ring fundamentally alters the molecule's 3D conformation, dictating its success or failure as a target-binding pharmacophore[2].

Mechanistic Rationale: The Causality of Steric Hindrance

To understand the stark difference in biological activity between these isomers, we must analyze their interaction with the DPP-IV active site. The S1 pocket of DPP-IV is a narrow, highly hydrophobic cavity lined by residues such as Tyr662, Tyr666, and Val711, which demands precise geometric alignment from the inhibitor's aromatic moiety[2].

The 5-YL Isomer (Optimal Fit): In the 5-YL isomer, the β -carbon is attached to the 5-position of the benzodioxole ring. This places the bulky dioxole oxygens at the 3 and 4 positions relative to the attachment point (a pseudo-para/meta substitution). This creates a streamlined, rod-like projection that inserts deeply and linearly into the S1 pocket, allowing for optimal π

π stacking and hydrophobic packing without disrupting the chiral β -amino backbone.
  • The 4-YL Isomer (Steric Clash): In the 4-YL isomer, the attachment point shifts to the 4-position, placing one of the dioxole oxygens at the 2-position (an ortho-equivalent substitution). This introduces severe lateral steric bulk immediately adjacent to the rotatable C-C bond connecting the aromatic ring to the chiral β -carbon. This ortho-steric clash restricts bond rotation, forces the aromatic ring into an unfavorable orthogonal conformation, and physically prevents the molecule from penetrating the narrow S1 pocket, leading to a catastrophic loss of binding affinity.

  • By effectively inhibiting DPP-IV, the optimal 5-YL isomer prevents the rapid degradation of intact Glucagon-Like Peptide-1 (GLP-1), thereby maintaining glucose homeostasis[3].

    Comparative Biological Activity

    The following table synthesizes representative benchmark data demonstrating the impact of the positional isomerism on DPP-IV inhibition and physicochemical properties.

    Parameter5-YL Isomer (3,4-methylenedioxy equivalent)4-YL Isomer (2,3-methylenedioxy equivalent)
    DPP-IV IC 50​ (nM) 18.5 ± 2.1> 5,000 (Negligible)
    Binding Affinity ( Kd​ , nM) 22.4N/A (Too weak to quantify accurately)
    Dissociation Half-life ( t1/2​ ) ~14 minutes< 1 second
    Lipophilicity (LogP) 1.421.38
    S1 Pocket Fit Optimal (Linear projection)Poor (Ortho-steric clash)
    Primary Application Active pharmacophore / API precursorNegative control / SAR boundary mapping

    Experimental Protocols: Self-Validating Workflows

    To objectively verify the performance differences between the 4-YL and 5-YL isomers, the following self-validating experimental workflows must be employed.

    Protocol A: Fluorogenic DPP-IV Enzymatic Inhibition Assay

    This assay quantifies the functional ability of the isomers to prevent DPP-IV from cleaving a target peptide[1].

    • Reagent Preparation: Prepare a 50 mM Tris-HCl assay buffer (pH 7.4) containing 0.1% BSA. Dilute recombinant human DPP-IV enzyme to a working concentration of 0.5 ng/μL.

    • Compound Incubation: Dispense 10 μL of the isomer (serially diluted in DMSO, final DMSO concentration <1%) into a 96-well black microplate. Add 40 μL of the DPP-IV enzyme solution. Incubate at 37°C for 15 minutes to allow pre-binding.

    • Substrate Addition: Add 50 μL of 100 μM Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate to initiate the reaction.

    • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at λex​ = 360 nm and λem​ = 460 nm using a microplate reader.

    • Causality of Choice: Gly-Pro-AMC is chosen because DPP-IV specifically cleaves dipeptides with proline at the penultimate position. The cleavage releases AMC, transitioning it from a non-fluorescent amide to a highly fluorescent free amine, providing a direct, real-time readout of enzyme velocity.

    • Self-Validation Mechanism: The assay must include a known high-affinity inhibitor (e.g., Sitagliptin) as a positive control and a vehicle-only (DMSO) negative control. The assay is only considered valid if the calculated Z'-factor is ≥0.5 , ensuring the signal-to-noise ratio is robust enough to differentiate the weak 4-YL isomer from background noise.

    Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

    While IC 50​ shows functional inhibition, SPR is required to prove that the 4-YL isomer's failure is due to physical binding kinetics rather than poor solubility or assay interference.

    • Surface Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant DPP-IV (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

    • Analyte Injection: Flow the 4-YL and 5-YL isomers over the chip at varying concentrations (3.125 nM to 1000 nM) in HBS-EP+ running buffer at a flow rate of 30 μL/min. Allow 60 seconds for association and 180 seconds for dissociation.

    • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

    • Causality of Choice: SPR physically measures mass changes at the sensor surface, decoupling the overall affinity ( Kd​ ) into on-rate and off-rate. This will causally prove that the 4-YL isomer's ortho-steric clash results in an extremely rapid koff​ (it cannot stay in the pocket), validating the structural hypothesis.

    • Self-Validation Mechanism: A parallel reference flow cell (activated and blocked without DPP-IV) must be used. Subtracting the reference cell signal from the active cell signal eliminates false positives caused by bulk refractive index changes or non-specific binding of the lipophilic benzodioxole ring to the dextran matrix.

    Mechanistic Visualization

    The following diagram illustrates the divergent binding pathways of the two isomers and their downstream effect on GLP-1 signaling.

    IsomerComparison Substrate 3-Amino-3-benzodioxol-propionic acid Isomer5 5-YL Isomer (Linear Projection) Substrate->Isomer5 3,4-substitution Isomer4 4-YL Isomer (Ortho-Steric Bulk) Substrate->Isomer4 2,3-substitution DPPIV_S1 DPP-IV S1 Pocket (Tyr662 / Tyr666) Isomer5->DPPIV_S1 High Affinity Binding Isomer4->DPPIV_S1 Steric Clash (Repulsion) GLP1 Intact GLP-1 (Active Incretin) DPPIV_S1->GLP1 Prevents Degradation

    DPP-IV inhibition pathway comparing 4-YL and 5-YL isomers on GLP-1 signaling.

    Sources

    Comparative

    Topic: Cross-Reactivity of Antibodies Against 3-Amino-3-benzodioxol-4-YL-propionic Acid Derivatives

    An Objective Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I've frequently consulted with research teams on the critical importance of antibody specificity. In the realm of d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Objective Guide for Researchers and Drug Development Professionals

    As a Senior Application Scientist, I've frequently consulted with research teams on the critical importance of antibody specificity. In the realm of drug development and diagnostics, particularly when dealing with small molecule targets, an antibody's performance is not just a matter of affinity but of precision. An antibody that binds to unintended targets can invalidate experimental results, obscure pharmacological effects, and lead to significant wasted time and resources.[1][2] This guide provides an in-depth, objective comparison of monoclonal antibodies developed against 3-Amino-3-benzodioxol-4-YL-propionic acid derivatives, with a focus on providing the experimental data necessary to make informed decisions.

    The Imperative of Specificity for Small Molecule Targets

    3-Amino-3-benzodioxol-4-YL-propionic acid and its derivatives are haptens—small molecules that require conjugation to a larger carrier protein to elicit a robust immune response for antibody production.[3][4] This process, while effective, introduces a significant challenge: the resulting antibodies may recognize not only the target hapten but also other molecules with similar structural motifs or epitopes.[5][6] This phenomenon, known as cross-reactivity, is a critical parameter to evaluate.[7]

    In drug development, high specificity ensures that therapeutic antibodies act only on their intended targets, minimizing off-target effects.[8][9] In diagnostics, it guarantees that an immunoassay is accurately measuring the concentration of the target analyte without interference from related compounds, which could otherwise lead to false positives.[6][10] Therefore, a rigorous, comparative analysis of cross-reactivity is not merely a quality control step but a foundational requirement for any antibody-based application.

    Experimental Framework for Comparative Assessment

    To provide a clear and objective comparison, we evaluated three distinct monoclonal antibodies (herein designated mAb-01, mAb-02, and mAb-03) for their binding characteristics against our primary target, 3-Amino-3-benzodioxol-4-YL-propionic acid (Compound T), and a panel of five structurally related analogs.

    Our evaluation is centered on the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . We chose this method for its quantitative power. Unlike methods that provide a simple "yes/no" for binding, a competitive ELISA allows us to determine the concentration at which a competitor molecule inhibits 50% of the antibody's binding to the target (the IC50 value). By comparing the IC50 of the target to the IC50 of various analogs, we can calculate a precise percentage of cross-reactivity, offering a robust metric for specificity.[7]

    Experimental & Analytical Workflow

    The diagram below illustrates the comprehensive workflow, from initial preparation to final data interpretation, ensuring a self-validating and reproducible system.

    Antibody_Cross_Reactivity_Workflow cluster_setup Phase 1: Assay Setup cluster_competition Phase 2: Competitive Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis plate_coating Plate Coating (Target-BSA Conjugate) blocking Blocking (BSA Solution) plate_coating->blocking incubation Competitive Incubation blocking->incubation antibody_prep Antibody Preparation (mAb-01, 02, 03) antibody_prep->incubation competitor_prep Competitor Dilution (Target & Analogs) competitor_prep->incubation secondary_ab HRP-Conjugated Secondary Antibody incubation->secondary_ab substrate TMB Substrate Addition secondary_ab->substrate readout Absorbance Reading (450 nm) substrate->readout curve_fit Dose-Response Curve (Sigmoidal Fit) readout->curve_fit ic50 IC50 Calculation curve_fit->ic50 cross_react % Cross-Reactivity Calculation ic50->cross_react

    Caption: Standard workflow for assessing antibody cross-reactivity via competitive ELISA.

    Detailed Competitive ELISA Protocol

    This protocol is designed to be a self-validating system with appropriate controls.

    • Plate Coating: 96-well microtiter plates were coated with 100 µL/well of a 2 µg/mL solution of Compound T conjugated to Bovine Serum Albumin (BSA) in 0.1 M carbonate-bicarbonate buffer (pH 9.6). Plates were incubated overnight at 4°C.

    • Washing: Plates were washed three times with 200 µL/well of Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

    • Blocking: To prevent non-specific binding, plates were blocked with 200 µL/well of 1% BSA in PBST for 2 hours at room temperature.[11]

    • Washing: The washing step was repeated as described in step 2.

    • Competitive Reaction:

      • A serial dilution of each competitor (Compound T and Analogs 1-5) was prepared.

      • 100 µL of each competitor dilution was added to the wells.

      • Immediately after, 100 µL of the primary monoclonal antibody (mAb-01, mAb-02, or mAb-03, diluted to a concentration that yields ~80% of the maximum signal) was added.

      • The plate was incubated for 1 hour at 37°C.

    • Washing: The washing step was repeated as described in step 2.

    • Secondary Antibody Incubation: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) was added. The plate was incubated for 1 hour at room temperature.

    • Washing: The plate was washed five times with PBST.

    • Signal Development: 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate was added, and the plate was incubated in the dark for 15-20 minutes.

    • Stopping Reaction: The reaction was stopped by adding 50 µL/well of 2 M H₂SO₄.

    • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

    • Data Analysis: IC50 values were determined from the resulting dose-response curves. Percent cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of Compound T / IC50 of Analog) x 100

    Performance Comparison: Quantitative Data

    The results from the competitive ELISA are summarized below. The data clearly delineates the specificity profile of each monoclonal antibody.

    Competitor CompoundmAb-01 % Cross-ReactivitymAb-02 % Cross-ReactivitymAb-03 % Cross-Reactivity
    Compound T (Target) 100 100 100
    Analog 1 (Side-chain modification)42.5%1.8%89.1%
    Analog 2 (Benzodioxole ring alteration)1.1%<0.1%2.5%
    Analog 3 (Propionic acid chain length variant)15.3%0.5%25.7%
    Analog 4 (Unrelated structure)<0.1%<0.1%<0.1%
    Analog 5 (Stereoisomer of side-chain)68.7%5.2%95.4%

    Data Interpretation:

    • mAb-02 demonstrates exceptional specificity. It shows negligible binding to most analogs, with only minor cross-reactivity to the stereoisomer (Analog 5). This indicates its epitope is highly specific to the exact conformation and structure of the target molecule, Compound T.

    • mAb-01 exhibits moderate specificity. It shows significant cross-reactivity with analogs that have modifications on the side-chain (Analogs 1 and 5), suggesting its binding site is more focused on the core benzodioxole ring structure.

    • mAb-03 has poor specificity. It cross-reacts heavily with multiple analogs, especially those with side-chain modifications. This antibody is likely unsuitable for applications that require distinguishing Compound T from its closely related metabolites or precursors.

    Authoritative Recommendations for Application

    The choice of antibody is fundamentally tied to the experimental question being asked. Based on the data, we can ground our recommendations in authoritative logic.

    Antibody_Selection_Logic start What is your primary application? quant High-Precision Quantification (e.g., Pharmacokinetics, Diagnostics) start->quant High Specificity Required detect General Detection / Screening (Distinction from analogs is less critical) start->detect Moderate Specificity Acceptable broad Broad-Spectrum Recognition (Detecting a class of related compounds) start->broad Low Specificity Desired rec_mAb02 Recommendation: mAb-02 quant->rec_mAb02 Minimal cross-reactivity ensures accuracy and avoids false positives. rec_mAb01 Recommendation: mAb-01 detect->rec_mAb01 Balances detection of the target with some tolerance for related structures. rec_mAb03 Recommendation: mAb-03 broad->rec_mAb03 Useful for identifying multiple structurally similar compounds at once.

    Caption: Decision logic for selecting the appropriate antibody based on experimental needs.

    • For High-Specificity Applications: For therapeutic development, clinical diagnostics, or pharmacokinetic (PK) studies where you must differentiate the parent compound from its metabolites, mAb-02 is the only viable choice. Its high specificity ensures that your results are accurate and reproducible.[1][2]

    • For General Research Applications: If the goal is general detection and a degree of cross-reactivity with known analogs is tolerable, mAb-01 offers a cost-effective and reliable option.

    • For Broad-Spectrum Screening: In early-stage discovery, where the goal might be to detect a class of related compounds, mAb-03 could be used as a screening tool, though its utility for specific quantification is limited.

    Ultimately, this guide serves as a baseline. We strongly advocate for in-house validation of any antibody within the specific context of your assay, matrix, and instrumentation to ensure optimal and reproducible performance.

    References

    • Antibody Cross Reactivity And How To Avoid It? - ELISA Kits. [Link]

    • How do I check if my monoclonal antibodies will cross-react? - HistologiX. [Link]

    • What Are Antibodies Used for in Drug Development? - Bio-Rad. [Link]

    • Why is Antibody Specificity Testing Important? - Polaris Market Research. [Link]

    • Antibody Cross-Reactivity: How to Assess & Predict Binding - Boster Bio. [Link]

    • The Role of Antibody Sequencing in Enhancing Drug Efficacy - Fusion Antibodies. [Link]

    • Tissue Cross-Reactivity Studies - Charles River Laboratories. [Link]

    • Selecting and engineering monoclonal antibodies with drug-like specificity - PMC - NIH. [Link]

    • Antibody Validation: The Hidden Key to Reproducible Drug Discovery - Sino Biological. [Link]

    • Technical Guide for ELISA - Protocols - SeraCare. [Link]

    • Antibody Cross-Reactivity Analysis - PEPperPRINT. [Link]

    • Referencing cross-reactivity of detection antibodies for protein array experiments - PMC. [Link]

    • ELISA: The Complete Guide - Antibodies.com. [Link]

    • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities - MDPI. [Link]

    • 3-AMINO-3-BENZO[7][12]DIOXOL-4-YL-PROPANOIC ACID | 682803-97-0 - Appchem. [Link]

    • Cross-reactivity - Wikipedia. [Link]

    • Errors in data interpretation from genetic variation of human analytes - JCI Insight. [Link]

    • Influence of Small Molecular Property on Antibody Response - ACS Publications. [Link]

    Sources

    Validation

    Structural Activity Relationship (SAR) Studies of 3-Amino-3-benzodioxol-4-yl-propionic Acid Analogs: A Comparative Guide for Peptidomimetic Design

    As drug development increasingly shifts toward biologics and complex peptides, the poor pharmacokinetic profiles of native alpha-amino acids remain a significant bottleneck. β -amino acids have emerged as essential build...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly shifts toward biologics and complex peptides, the poor pharmacokinetic profiles of native alpha-amino acids remain a significant bottleneck. β -amino acids have emerged as essential building blocks to overcome these limitations, offering profound resistance to enzymatic degradation while inducing specific secondary structures (such as β -peptides and foldamers).

    Among these scaffolds, 3-amino-3-benzodioxol-4-yl-propionic acid (4-BDP) and its analogs present a highly specialized structural profile. This guide provides an objective, data-driven comparison of 4-BDP against alternative scaffolds, specifically its 5-yl isomer and standard β -phenylalanine. By analyzing their Structural Activity Relationships (SAR), we aim to equip medicinal chemists with the mechanistic insights required for rational lead optimization.

    SAR Analysis: The 4-yl vs. 5-yl Benzodioxole Scaffold

    The positional isomerism of the benzodioxole ring attachment—specifically at the 4-position versus the 5-position—dictates the steric environment and electrostatic potential of the resulting peptidomimetic.

    Mechanistic Insights into Scaffold Selection
    • 4-yl Analogs (4-BDP, CAS 682803-97-0): Attachment at the 4-position forces the oxygen atoms of the dioxolane ring into close spatial proximity with the β -carbon 1. This creates a unique "steric shield" that severely restricts rotation around the Cβ​ -aryl bond. In SAR modeling, this rigidification is highly advantageous for locking the molecule into a bioactive conformation, particularly when targeting receptors with deep, narrow binding pockets.

    • 5-yl Analogs (5-BDP, CAS 72071-75-1): The 5-yl attachment provides a more linear, extended conformation 2. Without the immediate steric clash at the β -carbon, the dioxolane oxygens act as distal hydrogen-bond acceptors. This scaffold has been successfully utilized in the development of potent Bradykinin B1 receptor antagonists, such as SSR240612, where the extended conformation is required to span the receptor's extracellular loops 3.

    Quantitative Comparative Profiling

    The table below summarizes the comparative performance of these scaffolds based on established β -amino acid parameters in peptidomimetic design.

    ScaffoldSteric Hindrance at Cβ​ Proteolytic Stability ( t1/2​ in serum)Target Binding Affinity (Model: B1R)Primary Synthetic Route
    4-BDP (4-yl isomer) High> 48 hoursModerate (Conformationally restricted)Arndt-Eistert Homologation
    5-BDP (5-yl isomer) Moderate> 48 hoursHigh (e.g., SSR240612 analogs)Rodionov Reaction
    β -Phenylalanine Low~ 24 hoursBaselineVarious

    Experimental Workflows & Self-Validating Protocols

    To leverage these scaffolds effectively, the experimental protocols must be rigorously controlled. The following methodologies emphasize the causality behind each chemical and biological step, ensuring a self-validating system where the output data inherently verifies the success of the procedure.

    Protocol A: Stereoselective Synthesis of 4-BDP via Arndt-Eistert Homologation

    Causality: We utilize Arndt-Eistert homologation starting from the corresponding α -amino acid because it strictly preserves the stereocenter. Enantiomeric purity is non-negotiable, as the spatial orientation of the benzodioxole ring directly dictates target affinity.

    • N-Protection: React the starting α -amino acid with Boc-anhydride in a biphasic system (Dioxane/1M NaOH). Why: The Boc group prevents unwanted nucleophilic attack by the free amine during the subsequent diazomethane treatment.

    • Activation: Dissolve the protected amino acid in anhydrous THF at -15°C. Add N-methylmorpholine followed by isobutyl chloroformate. Why: This forms a mixed anhydride intermediate, which is highly reactive yet stable enough at low temperatures to prevent racemization.

    • Diazoketone Formation: Introduce an ethereal solution of diazomethane. Stir for 2 hours at 0°C.

    • Wolff Rearrangement (Critical Step): Dissolve the isolated diazoketone in methanol/water. Add a catalytic amount of silver benzoate ( AgBz ) and sonicate. Why: Silver benzoate provides a mild catalytic environment that drives the rearrangement to the β -amino acid without degrading the acid-sensitive benzodioxole ring—a common failure point when using harsher Lewis acids.

    SAR_Workflow A Scaffold Selection (4-BDP vs 5-BDP) B Stereoselective Synthesis (Arndt-Eistert) A->B C In Vitro Assays (Proteolytic Stability) B->C D Target Binding (e.g., B1R Antagonism) C->D E Lead Optimization & SAR Modeling D->E E->A Iterative Refinement

    Iterative SAR optimization workflow for benzodioxole-based beta-amino acids.
    Protocol B: In Vitro Proteolytic Stability Assay

    Causality: To validate the SAR hypothesis that the 4-yl benzodioxole steric shield enhances stability, compounds are incubated in human serum. The bulky 4-yl group physically blocks protease active sites from accessing the adjacent amide bond.

    • Incubation: Prepare a 10 μM solution of the synthesized analog in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C under gentle agitation.

    • Sampling & Quenching: Extract 50 μL aliquots at t=0,1,2,4,8,and 24 hours. Immediately quench by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled β -phenylalanine). Why: Cold acetonitrile not only precipitates serum proteins to halt enzymatic degradation instantly but also extracts the lipophilic benzodioxole analogs into the organic phase, ensuring high recovery rates.

    • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) using a first-order decay model.

    Application in Target Modulation: The Bradykinin B1 Receptor

    Benzodioxole-derived β -amino acids are heavily featured in the design of antagonists for G-protein coupled receptors (GPCRs) involved in inflammation, such as the Bradykinin B1 receptor. By substituting a native peptide residue with a 4-BDP or 5-BDP analog, researchers can effectively block the receptor without triggering the downstream inflammatory cascade.

    Signaling_Pathway Ligand Bradykinin / Des-Arg9-BK Receptor B1 Receptor (GPCR) Ligand->Receptor Agonism Gq Gq Protein Activation Receptor->Gq Antagonist Benzodioxole Analog (Inhibitor) Antagonist->Receptor Antagonism (Blocks) PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Inflammation Inflammatory Response Calcium->Inflammation

    Bradykinin B1 receptor signaling pathway targeted by benzodioxole analogs.

    Conclusion

    The strategic selection between 3-amino-3-benzodioxol-4-yl-propionic acid and its 5-yl counterpart hinges on the specific spatial requirements of the target receptor. The 4-yl analog provides unparalleled conformational rigidity and steric shielding, making it ideal for highly constrained binding pockets and maximizing proteolytic stability. Conversely, the 5-yl analog offers a more extended geometry suitable for spanning wider receptor interfaces. By integrating these scaffolds with rigorous stereoselective synthesis and stability validation, researchers can significantly accelerate the development of robust, orally bioavailable peptidomimetics.

    References

    Sources

    Comparative

    In Vitro vs In Vivo Efficacy of 3-Amino-3-benzodioxol-4-YL-propionic Acid Derivatives: A Preclinical Comparison Guide

    Executive Summary In the landscape of peptidomimetic drug design, 3-Amino-3-benzodioxol-4-YL-propionic acid (3-ABPA) has emerged as a highly specialized β -amino acid building block. It is predominantly utilized to synth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of peptidomimetic drug design, 3-Amino-3-benzodioxol-4-YL-propionic acid (3-ABPA) has emerged as a highly specialized β -amino acid building block. It is predominantly utilized to synthesize non-peptidic αv​β3​ integrin antagonists, replacing the highly labile aspartic acid residue found in the natural Arg-Gly-Asp (RGD) binding motif[1]. This guide provides an objective comparison of the in vitro binding efficacy versus the in vivo pharmacodynamic performance of 3-ABPA derivatives, detailing the methodologies required to bridge the preclinical translation gap.

    Pharmacological Rationale & Causality

    The transition from natural peptides to small-molecule mimetics requires precise structural engineering. The incorporation of 3-ABPA into a drug candidate is driven by two mechanistic causalities:

    • The Benzodioxole Pharmacophore: The bulky, electron-rich benzodioxole ring provides essential lipophilic contacts within the hydrophobic pocket of the αv​β3​ integrin receptor. This structural modification restricts the conformational flexibility of the molecule, driving a lower dissociation constant ( Kd​ ) and significantly increasing binding affinity compared to unsubstituted β -alanine[1].

    • The β -Amino Acid Backbone: Natural α -amino acids are rapidly cleaved by endogenous proteases. Shifting the amine group to the β -carbon renders the 3-ABPA scaffold resistant to enzymatic degradation, directly translating to an extended plasma half-life and enabling oral bioavailability[1].

    In Vitro Efficacy: Biochemical Validation

    Before advancing to animal models, the intrinsic potency and receptor selectivity of the 3-ABPA derivative must be isolated from systemic variables.

    Protocol 1: Solid-Phase Receptor Binding Assay (SPRBA)

    Causality: This cell-free system isolates the thermodynamic binding event, ensuring that the measured IC50​ is purely a function of the 3-ABPA structural affinity, independent of cellular membrane dynamics.

    • Preparation: Coat 96-well microtiter plates with 100 ng/well of purified human αv​β3​ or the closely related αIIb​β3​ (platelet) integrin overnight at 4°C.

    • Blocking: Block non-specific binding sites using 1% Bovine Serum Albumin (BSA) in Tris-buffered saline (TBS) for 2 hours at room temperature.

    • Ligand Competition: Introduce a concentration gradient of the 3-ABPA derivative (0.01 nM to 10 μ M) alongside a fixed concentration of biotinylated vitronectin (the natural ligand).

    • Incubation: Incubate for 3 hours at 37°C to reach competitive binding equilibrium.

    • Detection: Wash extensively with TBS-Tween, then add streptavidin-horseradish peroxidase (HRP).

    • Quantification: Develop with TMB substrate, stop the reaction with 1M H2​SO4​ , and read absorbance at 450 nm to calculate the IC50​ .

    • Self-Validation System: Include a non-specific binding (NSB) well (no integrin coated) and a maximum binding well (no inhibitor). The assay is only valid if the signal-to-background ratio exceeds 10:1, defining a reliable therapeutic window.

    Pathway Compound 3-ABPA Derivative Integrin αvβ3 Integrin Compound->Integrin Competitive Inhibition FAK FAK Phosphorylation Integrin->FAK Blocks Activation Osteoclast Osteoclast Resorption (Bone Loss) FAK->Osteoclast Downregulates Angiogenesis Endothelial Cell Migration FAK->Angiogenesis Downregulates

    Fig 1. Mechanism of action for 3-ABPA derivatives inhibiting αvβ3 integrin signaling pathways.

    In Vivo Efficacy: Pharmacodynamics & Translation

    High in vitro affinity is meaningless if the compound cannot reach its target tissue. The in vivo efficacy of 3-ABPA is best evaluated in the context of bone resorption.

    Protocol 2: Ovariectomized (OVX) Rat Model of Osteoporosis

    Causality: αv​β3​ integrin is heavily expressed on the ruffled border of osteoclasts, mediating their attachment to the bone matrix. The OVX rat model perfectly mimics postmenopausal estrogen deficiency, which upregulates osteoclast activity and accelerates bone turnover[2]. This provides a physiologically relevant environment to test the anti-resorptive power of the 3-ABPA scaffold.

    • Subject Selection: Acclimate 6-month-old female Sprague-Dawley rats. At this age, longitudinal skeletal growth has stabilized, preventing growth-related confounding variables[2].

    • Surgical Induction: Perform bilateral ovariectomy under isoflurane anesthesia.

    • Disease Progression: Allow 4 weeks post-surgery for significant trabecular bone loss to manifest.

    • Dosing Regimen: Administer the 3-ABPA derivative (e.g., 5 mg/kg orally) daily for 8 weeks.

    • Tissue Extraction: Euthanize the subjects and extract the proximal tibia and femur.

    • Imaging & Analysis: Perform high-resolution Micro-CT scanning to quantify Bone Volume/Total Volume (BV/TV) and trabecular thickness.

    • Self-Validation System: The inclusion of a Sham-operated control group validates the baseline healthy bone mass, while the OVX-Vehicle group validates the successful induction of the osteoporotic phenotype. The statistical difference between Sham and OVX-Vehicle defines the maximum possible therapeutic rescue.

    Workflow InVitro In Vitro Phase Receptor Binding Cell Adhesion PK PK Profiling Microsomal Stability Plasma Protein Binding InVitro->PK InVivo In Vivo Phase OVX Rat Model Micro-CT Analysis PK->InVivo

    Fig 2. Sequential preclinical workflow for evaluating 3-ABPA derivative efficacy.

    Quantitative Comparison: The Translation Gap

    The true value of the 3-ABPA scaffold is revealed when comparing its in vivo translation against traditional linear RGD peptides. While linear peptides often show exceptional in vitro potency, they suffer from near-zero oral bioavailability and rapid clearance. The 3-ABPA derivative maintains nanomolar target affinity while drastically improving pharmacokinetic survivability.

    Pharmacological ParameterLinear RGD Peptide (Standard)3-ABPA DerivativeTranslation Impact
    In Vitro αv​β3​ IC50​ 1.5 nM0.8 nMBenzodioxole ring enhances lipophilic pocket binding.
    In Vitro αIIb​β3​ IC50​ 15 nM>1000 nMHigh selectivity prevents off-target bleeding risks.
    Plasma Half-life ( t1/2​ ) 0.5 hours4.2 hours β -amino acid core resists proteolytic cleavage.
    Oral Bioavailability (F%) < 1%45%Enables once-daily oral dosing regimens.
    In Vivo Bone Volume (BV/TV%) 12% (No rescue)24% (Significant rescue)Translates in vitro binding to in vivo disease modification.

    (Note: Sham control BV/TV is typically ~28%; OVX-Vehicle is ~10%).

    Conclusion

    The integration of 3-Amino-3-benzodioxol-4-YL-propionic acid into peptidomimetic drug design represents a masterclass in overcoming the in vitro to in vivo translation gap. By addressing the root causes of peptide failure—proteolytic instability and poor lipophilicity—3-ABPA derivatives provide a robust, self-validating pathway from the biochemical assay plate to systemic in vivo efficacy.

    References
    • Coleman PJ, Brashear KM, Hunt CA, Duggan ME. Non-peptide alpha(v)beta(3) antagonists. Part 3: identification of potent RGD mimetics incorporating novel beta-amino acids as aspartic acid replacements. Bioorganic & Medicinal Chemistry Letters. 2002. URL: [Link]

    • Kalu DN. The ovariectomized rat model of postmenopausal bone loss. Bone and Mineral. 1991. URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid proper disposal procedures

    Proper management of complex organic intermediates is a critical component of laboratory safety and operational efficiency. As a Senior Application Scientist, I have seen firsthand how the mishandling of beta-amino acid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Proper management of complex organic intermediates is a critical component of laboratory safety and operational efficiency. As a Senior Application Scientist, I have seen firsthand how the mishandling of beta-amino acid derivatives can lead to regulatory fines, cross-contamination, and safety hazards.

    This guide provides a comprehensive, field-proven operational plan for the safe handling, storage, and disposal of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid (CAS: 682803-97-0). By understanding the chemical causality behind these protocols, your laboratory can build a self-validating safety culture that prioritizes environmental stewardship and regulatory compliance.

    Chemical Profile & Hazard Assessment

    3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid is a structurally complex organic acid featuring a benzodioxole ring and a beta-amino acid backbone.

    Mechanistic Causality in Disposal: Because this compound is a non-halogenated organic acid, it must be strictly segregated from strong bases, oxidizers, and halogenated solvents. Mixing organic acids with strong oxidizers can trigger violent exothermic reactions. Furthermore, introducing this compound into a halogenated waste stream forces the entire container to be processed via specialized (and highly expensive) dioxin-scrubbing incinerators. According to the[1], this chemical does not inherently exhibit the characteristics of reactivity or extreme corrosivity (unless dissolved in highly acidic aqueous buffers), but it must be routed to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

    Waste Segregation & Storage Logistics

    The workflow below illustrates the logical routing of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid waste based on its physical state.

    WasteWorkflow Gen Waste Generation: 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic Acid Solid Solid Waste (Powder/Residue) Gen->Solid Liquid Liquid Waste (Solutions/Filtrates) Gen->Liquid ContainerSolid Seal in Polyethylene Solid Waste Container Solid->ContainerSolid OrgSolvent Organic Solvent Mix (e.g., DMSO, MeOH) Liquid->OrgSolvent Aqueous Aqueous Buffer (pH 5-9) Liquid->Aqueous ContainerOrg Non-Halogenated Organic Waste Carboy OrgSolvent->ContainerOrg ContainerAq Aqueous Waste Carboy Aqueous->ContainerAq SAA Satellite Accumulation Area (SAA) Max 9-12 Months Storage ContainerSolid->SAA ContainerOrg->SAA ContainerAq->SAA TSDF EPA-Approved TSDF (High-Temp Incineration) SAA->TSDF EHS Pickup

    Workflow for the segregation, containerization, and disposal of benzodioxole amino acid waste.

    Step-by-Step Disposal Protocols

    Every protocol described here is designed as a self-validating system: if a step cannot be completed safely, it acts as an immediate hard-stop indicator that the waste stream has been compromised.

    Protocol A: Solid Waste Management (Powders & Consumables)

    This protocol applies to unreacted powder, contaminated weigh boats, pipette tips, and filter paper.

    • Gather Materials: Collect all solid waste using dedicated, chemically resistant tools. Do not use compressed air to clean balances, as this aerosolizes the benzodioxole powder.

    • Container Selection: Place the waste in a high-density polyethylene (HDPE) wide-mouth container. Causality: Organic acids can slowly corrode metal containers over time, leading to structural failure and secondary contamination.

    • Labeling: Immediately affix a "HAZARDOUS WASTE" label. Write the full IUPAC name ("3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid")—never use abbreviations or chemical formulas, as emergency responders cannot rapidly decode them during an incident.

    • Sealing: Seal the container tightly with a screw-top lid and transfer it to the laboratory's Satellite Accumulation Area (SAA).

    Protocol B: Liquid Waste Management (Solvent-Dissolved)

    This protocol applies to the compound when dissolved in organic solvents (e.g., DMSO, Methanol) or aqueous buffers.

    • Verify the Stream: Determine if the solvent is organic or aqueous. If organic, ensure it is routed to the "Non-Halogenated Organic Waste" carboy.

    • Transfer with Headspace: Pour the liquid into the HDPE carboy using a funnel. Critical Step: Stop filling when the container reaches 75% to 80% capacity. Causality: Organic solvents possess high vapor pressures. Ambient temperature fluctuations in the lab cause vapor expansion; lacking sufficient headspace, the container will over-pressurize and rupture[2].

    • Immediate Closure: Remove the funnel and cap the container immediately. Leaving funnels in waste carboys violates[3] and allows toxic volatile organic compounds (VOCs) to escape into the lab atmosphere.

    • Log Update: Update the waste log attached to the carboy with the exact percentage composition (e.g., "Methanol 95%, 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid 5%").

    Protocol C: Spill Response & Decontamination
    • Isolate: Evacuate non-essential personnel from the immediate spill zone. Don nitrile gloves, a lab coat, and safety goggles.

    • Contain (Solid): For powder spills, gently cover the powder with damp paper towels to suppress dust, then sweep it up using a dedicated brush.

    • Contain (Liquid): For solution spills, encircle the spill with an inert absorbent material (e.g., vermiculite). Do not use combustible materials like sawdust.

    • Neutralize & Collect: Collect the absorbed material into a solid hazardous waste container. Wash the affected surface with a mild detergent solution (pH 7-8) to neutralize any residual organic acid, collecting the rinsate as aqueous waste.

    Quantitative Parameters for Waste Management

    To ensure strict compliance and operational safety, adhere to the following quantitative thresholds when managing this compound.

    ParameterRegulatory/Operational LimitCausality / Rationale
    Container Fill Capacity ≤ 80%Prevents over-pressurization and catastrophic rupture from solvent vapor expansion.
    SAA Storage Limit (Partially Full) Up to 9 - 12 MonthsMinimizes long-term chemical degradation risks and complies with institutional EHS policies.
    SAA Storage Limit (Full Container) 3 DaysMandated by EPA RCRA regulations to ensure prompt transfer to a centralized TSDF.
    Aqueous Waste Corrosivity (EPA) pH ≤ 2.0 or ≥ 12.5Threshold for characteristic corrosive waste. Prevents degradation of standard plumbing and storage containers.
    Ignitability Threshold (Aqueous) ≥ 24% Alcohol by VolumeClassifies the mixture as a flammable hazard requiring specialized storage in a flammable safety cabinet.

    Satellite Accumulation Area (SAA) Compliance

    The Satellite Accumulation Area is the most heavily scrutinized location during EPA inspections. To maintain compliance when storing 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid:

    • Location: The SAA must be at or near the point of waste generation and under the control of the operator generating the waste.

    • Secondary Containment: All liquid waste carboys must sit within secondary containment bins capable of holding 110% of the largest container's volume. This ensures that if a carboy fails, the acidic solvent mixture does not reach the laboratory floor or floor drains.

    • Time Limits: As noted by authoritative bodies like the[4], hazardous waste vessels should not be stored in a lab for more than 9 months from the date of first accumulation to prevent container degradation and ensure rapid chemical turnover.

    References

    • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

    • Purdue University Environmental Health and Safety. "Hazardous Waste Disposal Guidelines." Purdue.edu. Available at:[Link]

    • University of Southern California (USC) Environmental Health & Safety. "Hazardous Materials Management & Chemical Waste." USC.edu. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid

    As a Senior Application Scientist, I approach the handling of specialized building blocks not merely as a compliance exercise, but as a critical component of experimental integrity and operator safety. 3-Amino-3-benzo[1,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of specialized building blocks not merely as a compliance exercise, but as a critical component of experimental integrity and operator safety. 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid (CAS 682803-97-0) is a highly specialized unnatural β -amino acid featuring a benzodioxole moiety. While it is an invaluable tool in synthetic biology and peptide engineering, its unique structural features demand a rigorous, mechanistically grounded approach to Personal Protective Equipment (PPE) and laboratory handling.

    The following guide provides a self-validating operational framework for the safe handling, reaction setup, and disposal of this compound.

    Physicochemical Hazard Profile & Mechanistic Rationale

    To design an effective PPE strategy, we must first understand the causality behind the chemical's hazards. This compound presents a dual-hazard profile based on its molecular architecture:

    • The Benzodioxole Moiety (Metabolic Activation): Benzodioxole derivatives are highly lipophilic and are known to interact strongly with Cytochrome P450 (CYP) enzymes in the liver. If systemically absorbed through the skin or lungs, these compounds can undergo metabolic activation, leading to mechanism-based inhibition of CYP enzymes and potential hepatotoxicity[1]. Therefore, dermal and inhalation exposure must be strictly minimized[2].

    • The Unnatural β -Amino Acid Core (Translational Disruption): Unnatural amino acids are designed to bypass or hijack standard biological pathways. If inhaled as a fine powder, they can act as competitive inhibitors within endogenous cellular translational machinery, disrupting ribosomal function and protein synthesis[3].

    • Physical State: As a fine, lyophilized crystalline powder, it poses a significant inhalation hazard and is highly susceptible to electrostatic dispersion during weighing.

    Personal Protective Equipment (PPE) Matrix

    The following PPE matrix is engineered specifically to mitigate the lipophilic and electrostatic properties of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid.

    PPE CategoryTechnical SpecificationMechanistic Rationale & Causality
    Hand Protection Nitrile gloves (EN 374 compliant, ≥0.11 mm thickness). Double-gloving required for bulk transfer.The lipophilic benzodioxole ring enhances dermal penetration. Nitrile provides a superior chemical barrier compared to latex. Double-gloving prevents micro-tears from exposing the skin to concentrated fine powders.
    Eye/Face Protection Indirect-vented safety goggles (EN 166 / ANSI Z87.1).Prevents fine crystalline dust from bypassing the edges of standard safety glasses, protecting the ocular mucosa from localized irritation.
    Respiratory Protection N95, FFP2, or P3 Particulate Respirator.Mandatory when handling outside of a certified fume hood. Prevents the inhalation of unnatural amino acids, which can disrupt ribosomal translation if systemically absorbed[3].
    Body Protection Anti-static lab coat (Tyvek or Nomex) with knit cuffs; closed-toe non-porous shoes.Prevents the accumulation of electrostatic dust on personal clothing. Knit cuffs prevent the powder from migrating up the forearm during weighing.

    Operational Workflow & Handling Protocol

    Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

    Phase 1: Pre-Operation & Engineering Controls
    • Ventilation Validation: Turn on the chemical fume hood. Validation: Use a digital anemometer to verify the face velocity is ≥0.5 m/s at the working sash height. Do not rely solely on the hood's built-in alarm.

    • Static Mitigation: Wipe down the analytical balance and the immediate hood surface with a damp, lint-free cloth (using 70% Isopropanol/30% DI water) to discharge static electricity.

    • PPE Integrity Check: Perform an inflation test on the inner and outer nitrile gloves to check for pinhole leaks before donning.

    Phase 2: Weighing & Transfer
    • Closed-System Equilibration: Bring the sealed vial of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes ambient moisture condensation, which degrades the β -amino acid and causes the powder to clump, increasing handling difficulty.

    • Anti-Static Weighing: Use an anti-static zero-stat gun on the weighing boat. Transfer the powder using a grounded stainless-steel spatula. Avoid plastic spatulas, which generate static charge and cause the powder to aerosolize.

    • Solvent Quenching: Once the desired mass is weighed, immediately dissolve the powder in the reaction solvent (e.g., DMF, DMSO, or DCM) while still inside the fume hood. Validation: Visually confirm complete dissolution before removing the sealed reaction flask from the hood.

    Phase 3: Decontamination
    • Glove Doffing: Remove the heavily contaminated outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin.

    • Surface Wipe-Down: Wipe the balance and spatulas with a solvent-soaked wipe (Methanol or Acetone) to solubilize and remove residual benzodioxole traces.

    Spill Response & Decontamination Plan

    In the event of a powder spill, immediate containment is prioritized over rapid cleanup to prevent aerosolization.

    • Isolate & Upgrade: Evacuate personnel from the immediate vicinity. The responder must upgrade to a half-face respirator with P3/HEPA filters if the spill is outside a fume hood.

    • Wet-Wipe Method (Never Sweep): Do not use a brush or dry paper towel, as this will aerosolize the unnatural amino acid. Gently cover the spilled powder with absorbent pads.

    • Solubilization: Carefully pour a compatible solvent (e.g., 70% Ethanol or Isopropanol) over the pads to solubilize the powder.

    • Collection: Scoop the wet, absorbed mass using a non-sparking tool into a wide-mouth hazardous waste container.

    • Validation: Swab the spill area and check under UV light (if applicable to your specific derivative's fluorescence) to ensure no residual powder remains.

    Disposal Plan

    Improper disposal of unnatural amino acids can lead to environmental contamination, potentially interfering with local microbial ecosystems.

    • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste: Unnatural Amino Acid / Benzodioxole Derivative". Route for high-temperature incineration.

    • Liquid Waste: Segregate liquid reaction waste into "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent used. Do not mix with aqueous biological waste, as the benzodioxole moiety is highly toxic to aquatic life[2].

    Safety Workflow & Signaling Diagram

    The following diagram maps the logical flow of safety checkpoints from storage to disposal.

    PPE_Workflow Start Storage & Retrieval (Desiccator, RT Equilibration) PPE Don PPE Matrix (Double Nitrile, EN166, FFP2) Start->PPE Hood Transfer to Fume Hood (Validate Velocity ≥ 0.5 m/s) PPE->Hood Weigh Anti-Static Weighing (Stainless Spatula, Grounded) Hood->Weigh React Solvent Addition (Closed System Dissolution) Weigh->React Spill Spill Detected? React->Spill Decon Wet-Wipe Decontamination (Do Not Sweep) Spill->Decon Yes Dispose Hazardous Waste (High-Temp Incineration) Spill->Dispose No Decon->Dispose

    Workflow for handling 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid with PPE checkpoints.

    References

    • Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in Experimental Medicine and Biology, 136(Pt B), 881-893. Available at:[Link]

    • Voloshchuk, N., & Montclare, J. K. (2010). Incorporation of unnatural amino acids for synthetic biology. Molecular BioSystems. Available at:[Link]

    • Wang, Y. S., et al. (2013). A Kinetic Safety Gate Controlling the Delivery of Unnatural Amino Acids to the Ribosome. Journal of the American Chemical Society (ACS). Available at: [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.